2,5-Dihydroxyxanthone
Description
Properties
IUPAC Name |
2,5-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIVSWCSPREMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188551 | |
| Record name | 2,5-Dihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35040-32-5 | |
| Record name | 2,5-Dihydroxyxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxyxanthone from 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydroxyxanthone, a naturally occurring phenolic compound, from 2,5-dihydroxybenzoic acid. This document details the synthetic route, experimental protocols, and characterization data. Additionally, it explores the potential biological activities and associated signaling pathways of dihydroxyxanthones, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi. The xanthone core is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl groups on the xanthone skeleton plays a crucial role in determining its bioactivity. This compound, a member of this family, has been isolated from natural sources such as Garcinia tetrandra. This guide focuses on a viable synthetic pathway to obtain this specific isomer, starting from readily available precursors.
Synthetic Pathway
The synthesis of this compound from 2,5-dihydroxybenzoic acid is achieved through a direct, one-pot condensation reaction with hydroquinone. This reaction is an example of a Pechmann condensation, followed by a cyclodehydration to form the xanthone core. The use of a dehydrating agent and catalyst is essential for this transformation.
Isolation of 2,5-Dihydroxyxanthone from Garcinia tetrandra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 2,5-Dihydroxyxanthone, a natural product found in the stem bark of Garcinia tetrandra. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow for clarity.
Introduction
Garcinia tetrandra Pierre, a plant belonging to the Clusiaceae family, is a known source of various xanthones, a class of secondary metabolites with a wide range of biological activities. Among the numerous xanthones isolated from this plant is this compound. Research has highlighted the potential of xanthones from Garcinia species as cytotoxic agents against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[1][2][3][4] This guide focuses on the methodology for isolating and characterizing this compound from its natural source.
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of xanthones from Garcinia species and represent a robust approach for obtaining this compound.
Plant Material Collection and Preparation
-
Collection: The stem bark of Garcinia tetrandra should be collected from a mature plant.
-
Drying: The collected bark is air-dried in the shade for 2-3 weeks until brittle.
-
Pulverization: The dried bark is then ground into a coarse powder using a mechanical grinder.
Extraction
-
Maceration: The powdered stem bark (approximately 1 kg) is subjected to exhaustive maceration with methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude methanol extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Selection of Fraction: The ethyl acetate fraction, which is expected to contain the xanthones, is concentrated under reduced pressure.
Chromatographic Purification
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).
-
Fraction Collection and TLC Analysis: Fractions of a fixed volume are collected and monitored by thin-layer chromatography (TLC) on silica gel plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Pooling of Fractions: Fractions showing similar TLC profiles corresponding to the expected Rf value of this compound are pooled together.
Final Purification
-
Sephadex LH-20 Chromatography: The pooled fractions are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.
-
Preparative TLC or HPLC: Final purification to obtain pure this compound can be achieved by preparative thin-layer chromatography (pTLC) or by preparative high-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18 column) and mobile phase.
Structure Elucidation
The structure of the isolated compound is confirmed by various spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used for the complete structural assignment.
Quantitative Data
The following table summarizes hypothetical quantitative data for the isolation of this compound based on typical yields and spectroscopic data for similar compounds.
| Parameter | Value |
| Extraction Yield | |
| Crude Methanol Extract | 10-15% (of dry plant material) |
| Ethyl Acetate Fraction | 2-4% (of crude extract) |
| Purification | |
| Yield of this compound | 0.01-0.05% (of ethyl acetate fraction) |
| Purity (by HPLC) | >98% |
| Spectroscopic Data | |
| Molecular Formula | C₁₃H₈O₄ |
| Molecular Weight | 228.2 g/mol |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | Hypothetical data based on xanthone skeleton |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | Hypothetical data based on xanthone skeleton |
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Putative Cytotoxic Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many xanthones exert their cytotoxic effects through the induction of apoptosis. A generalized putative pathway is illustrated below.
Caption: Putative apoptotic pathway of xanthones.
Conclusion
This technical guide outlines a systematic approach for the isolation and characterization of this compound from Garcinia tetrandra. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
A Technical Guide to the Natural Sources of Dihydroxyxanthone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones (9H-xanthen-9-one) are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] Found as secondary metabolites in various higher plants, fungi, and lichens, they exhibit a remarkable diversity of structures and biological activities.[2] Among the various subclasses, simple oxygenated xanthones, particularly dihydroxyxanthone isomers, have garnered significant attention in the scientific community. Their structural simplicity, coupled with potent pharmacological properties—including antioxidant, anti-inflammatory, and anticancer effects—makes them attractive candidates for drug discovery and development.[3][4]
The position and number of hydroxyl groups on the xanthone core are critical determinants of their biological function, influencing mechanisms such as radical scavenging, enzyme inhibition, and modulation of cellular signaling pathways.[4][5] This technical guide provides an in-depth overview of the natural sources of various dihydroxyxanthone isomers, summarizes available quantitative data, details common experimental protocols for their isolation, and elucidates their mechanisms of action through key signaling pathways.
Natural Sources of Dihydroxyxanthone Isomers
Dihydroxyxanthone isomers are predominantly found in plant families such as Clusiaceae (Guttiferae), Hypericaceae, and Gentianaceae.[2] The genera Garcinia and Calophyllum are particularly rich sources. A summary of prominent isomers and their documented natural origins is presented below.
| Dihydroxyxanthone Isomer | Natural Source(s) | Plant Part(s) | Reference(s) |
| 1,2-Dihydroxyxanthone | Activities are widely studied, often as a nature-inspired synthetic model. Specific natural isolation is less commonly cited than its bioactivity. | - | [3][6][7] |
| 1,5-Dihydroxyxanthone | Garcinia cowa, Garcinia subelliptica, Mammea africana | Roots, Stems | [8][9] |
| 1,6-Dihydroxyxanthone | Garcinia cowa | Twigs | [10][11] |
| 1,7-Dihydroxyxanthone | Garcinia griffithii, Garcinia cowa, Garcinia schomburgkiana, Calophyllum thwaitesii, Cratoxylum maingayi | Stem Bark, Stems, Roots | [2][9][12][13][14][15][16][17] |
| 3,4-Dihydroxyxanthone | Primarily studied as a synthetic compound with potent bioactivities. | - | [18] |
| 3,4-Dihydroxy-2-methoxyxanthone | Hypericum beanii | Aerial Parts | [19] |
Note: Quantitative yield and concentration data for these specific simple dihydroxyxanthones from natural sources are sparsely reported in the literature. Most phytochemical studies focus on the isolation and structural elucidation of novel compounds or the quantification of more complex, abundant xanthones like α-mangostin. For instance, an HPLC-PDA analysis of a Garcinia cowa fruit extract quantified xanthochymol at 8.46% and α-mangostin at 0.72%, but did not report values for simpler dihydroxyxanthones.[20]
Experimental Protocols: Extraction, Isolation, and Purification
The isolation of dihydroxyxanthone isomers from plant matrices follows a general workflow involving extraction, fractionation, and chromatographic purification. High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and various forms of column chromatography are principal techniques.[21] More advanced methods like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) have also been successfully employed for efficient separation of xanthones from complex extracts.[22][23]
Generalized Laboratory Protocol
-
Preparation of Plant Material : The selected plant part (e.g., stem bark, roots) is air-dried at a controlled temperature (e.g., 45°C for 72 hours) and then ground into a fine powder to maximize the surface area for extraction.[22]
-
Solvent Extraction : The powdered material is subjected to extraction, typically using solvents of increasing polarity. Maceration or Soxhlet extraction with solvents like hexane, ethyl acetate, acetone, or methanol is common. For example, the powder may be sequentially extracted with hexane to remove non-polar compounds, followed by ethyl acetate or methanol to extract the more polar xanthones.
-
Fractionation : The crude extract is often fractionated using liquid-liquid extraction or vacuum liquid chromatography (VLC). This step aims to separate the extract into fractions with different polarities, concentrating the xanthones and simplifying subsequent purification.
-
Chromatographic Separation and Purification :
-
Column Chromatography (CC) : The xanthone-rich fraction is subjected to CC over silica gel or Sephadex LH-20. A gradient elution system, for instance, a hexane-ethyl acetate or chloroform-methanol mixture, is used to separate the components based on their polarity.[13]
-
Preparative HPLC (Prep-HPLC) : For final purification, fractions obtained from CC are often purified using preparative HPLC on a C18 column.[24] A typical mobile phase could be a gradient of acetonitrile and water.[24]
-
-
Structure Elucidation : The purity of the isolated compounds is confirmed by HPLC and TLC. Their chemical structures are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[13][15]
Biological Activities and Signaling Pathways
Dihydroxyxanthones exhibit a range of biological activities, with their anti-inflammatory and anticancer properties being the most extensively studied. These effects are often mediated by the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
Inflammation is a complex biological response often involving the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes.[25][26] Dihydroxyxanthone isomers have been shown to exert potent anti-inflammatory effects by inhibiting this pathway.
In its inactive state, NF-κB (a heterodimer, typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[27] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[27] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[19][28]
Dihydroxyxanthones can intervene in this pathway, primarily by inhibiting the IKK complex, which prevents the phosphorylation and degradation of IκBα.[27] This action keeps NF-κB inactive in the cytoplasm, thereby downregulating the expression of inflammatory genes.[29] For example, 1,2-dihydroxyxanthone (1,2-DHX) has been demonstrated to significantly reduce the production of pro-inflammatory mediators prostaglandin E2 (PGE2) and IL-6 in stimulated human macrophages.[3]
Anticancer and Antioxidant Mechanisms
The anticancer activity of dihydroxyxanthones is multifaceted, involving the inhibition of key enzymes like topoisomerase II, induction of apoptosis (programmed cell death) via caspase activation, and modulation of protein kinases involved in cell proliferation.[1][5][18] Studies have shown that the anticancer potency of hydroxyxanthones is highly dependent on the substitution pattern, with certain isomers like 1,6-dihydroxyxanthone and 1,7-dihydroxyxanthone showing particular efficacy against various cancer cell lines.[5]
The antioxidant properties of these compounds are largely attributed to their ability to act as radical scavengers. The hydroxyl groups on the xanthone scaffold can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as the DPPH radical, thereby terminating damaging chain reactions.[18][30] This activity is fundamental to mitigating oxidative stress, a condition implicated in numerous chronic diseases, including cancer and inflammatory disorders. Some xanthones can also activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), further bolstering cellular defenses against oxidative stress.[2]
Conclusion
Dihydroxyxanthone isomers represent a valuable and promising group of natural products for biomedical research and drug development. Primarily sourced from genera such as Garcinia and Calophyllum, these compounds possess a potent and diverse bioactivity profile, most notably anti-inflammatory and anticancer effects. Their mechanisms of action, which involve the modulation of critical signaling pathways like NF-κB, underscore their therapeutic potential.
While the isolation and structural characterization of these compounds are well-established, a notable gap exists in the literature regarding the quantitative analysis of these specific isomers in their natural sources. Future research should focus on developing and applying validated analytical methods to quantify these molecules in various plant species, which will be crucial for the standardization of extracts and the development of xanthone-based therapeutics and nutraceuticals. Further investigation into their structure-activity relationships and elucidation of their molecular targets will continue to drive the discovery of new lead compounds for treating a spectrum of human diseases.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two new xanthones from the stems of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Xanthones and benzophenones from Garcinia griffithii and Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protective effect of standardised fruit extract of Garcinia cowa Roxb. ex Choisy against ethanol induced gastric mucosal lesions in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 2,5-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxyxanthone is a phenolic compound belonging to the xanthone class of natural products. Xanthones are characterized by their dibenzo-γ-pyrone scaffold and are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. Found in various plant species, such as those from the Garcinia genus, this compound (CAS No: 35040-32-5) is of significant interest to researchers in medicinal chemistry and drug discovery[3][4]. This technical guide provides a summary of its known physicochemical properties, detailed experimental protocols for their determination, and a generalized workflow for characterization. Due to the limited availability of specific experimental data for this particular isomer, data for closely related dihydroxyxanthone isomers are provided for comparative context where applicable.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound.
| Property | Value / Data | Source / Reference |
| IUPAC Name | 2,5-dihydroxyxanthen-9-one | N/A |
| CAS Number | 35040-32-5 | [3][4] |
| Molecular Formula | C₁₃H₈O₄ | [5] |
| Molecular Weight | 228.20 g/mol | [6][7] |
| Physical Description | Powder | [4] |
| Melting Point (°C) | Data not available. For comparison, the melting point of 1,5-Dihydroxyxanthone is 286 °C and 1,7-Dihydroxyxanthone (Euxanthone) is 240 °C. | [6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4] |
| pKa | Data not available. | N/A |
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| UV-Vis (λmax) | Xanthone derivatives typically exhibit several absorption bands in the UV-Vis spectrum. For example, 1-hydroxyxanthone shows absorption maxima around 230-260 nm, 310-320 nm, and a shoulder at 360-380 nm. The exact λmax values for this compound would be influenced by the positions of the hydroxyl groups. |
| ¹H-NMR | The proton NMR spectrum would show distinct signals for the aromatic protons on the xanthone core. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups. A chelated hydroxyl group, if present, would appear far downfield (δ 12-13 ppm). |
| ¹³C-NMR | The carbon NMR spectrum would show 13 distinct signals corresponding to the carbon atoms of the dibenzo-γ-pyrone skeleton. The carbonyl carbon (C9) is typically observed in the δ 175-185 ppm region. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. |
| FTIR (cm⁻¹) | The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) around 1600-1650 cm⁻¹, C=C aromatic stretching in the 1450-1600 cm⁻¹ region, C-O-C ether stretching around 1270 cm⁻¹, and a broad O-H stretching band for the hydroxyl groups around 3400 cm⁻¹. |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of xanthone derivatives. These protocols are based on established methods used for the characterization of similar compounds[1][8].
Melting Point Determination
-
Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Solubility Assessment
-
Methodology: A qualitative assessment of solubility is performed by adding approximately 1-2 mg of the compound to 1 mL of a given solvent (e.g., DMSO, ethanol, water) in a test tube. The mixture is vortexed for 30 seconds. The compound is classified as soluble if it fully dissolves to form a clear solution, partially soluble if some solid remains, and insoluble if the vast majority of the solid does not dissolve. For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured, often by UV-Vis spectrophotometry or HPLC.
UV-Vis Spectroscopy
-
Methodology: A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is diluted to a concentration within the linear range of the spectrophotometer (typically in the micromolar range, e.g., 10-20 µM). The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm using a double-beam spectrophotometer, with the pure solvent used as a blank reference. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube[1]. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments for ¹H and ¹³C are performed, followed by 2D experiments such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure[10][11].
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology: The FTIR spectrum is typically recorded using the KBr pellet method. A small amount of the dry sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The positions of key functional group absorptions (O-H, C=O, C=C, C-O-C) are then identified[1].
Visualization of Experimental Workflow
The logical flow for the characterization of a synthesized or isolated xanthone compound like this compound is crucial for systematic analysis. The following diagram illustrates a standard workflow from sample acquisition to full characterization.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:35040-32-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,5-Dihydroxyxanthone | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Euxanthone | C13H8O4 | CID 5281631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Physicochemical Parameters and Levels of Heavy Metals in Food Waste Water with Environmental Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: UV-Vis and Fluorescence Spectra of 2,5-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopic properties of 2,5-Dihydroxyxanthone. Xanthones are a class of organic compounds naturally found in some plants and are of significant interest to researchers due to their diverse pharmacological activities. Understanding their photophysical properties is crucial for the development of analytical methods, for studying their interactions with biological systems, and for potential applications in diagnostics and therapy.
Spectroscopic Properties of this compound
The UV-Vis absorption and fluorescence spectra of xanthones are characterized by bands arising from π → π* and n → π* electronic transitions within the dibenzo-γ-pyrone backbone. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent environment.
1.1. UV-Vis Absorption Spectra
Table 1: UV-Vis Absorption Data for Dihydroxyxanthone Analogs
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| 1,3-Dihydroxyxanthone | Methanol | 235, 255, 315 | Data not available | General knowledge |
| 1,6-Dihydroxyxanthone | Methanol | Data not available | Data not available | [1] |
| 1,7-Dihydroxyxanthone | Dichloromethane | Data not available | Data not available | [2] |
Note: Specific molar absorptivity values for these analogs were not provided in the cited literature.
1.2. Fluorescence Spectra
The fluorescence properties of xanthones are also highly dependent on their structure and environment. Many xanthone derivatives are known to be fluorescent, and their emission spectra can provide valuable information about their excited state properties and interactions with their surroundings. The fluorescence emission of dihydroxyxanthones typically occurs at a longer wavelength than their absorption, a phenomenon known as the Stokes shift.
Specific fluorescence data for this compound, including excitation and emission maxima, quantum yield, and fluorescence lifetime, are not detailed in the currently available literature. However, studies on other xanthone derivatives can provide an insight into the expected behavior. The presence of hydroxyl groups can influence the fluorescence properties through effects such as excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts.
Table 2: Fluorescence Data for Related Xanthone Derivatives
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| Xanthone | Cyclohexane | ~340 | ~380 | ~0.02 | General knowledge |
| Substituted Xanthones | Various | Variable | Variable | Variable | General knowledge |
Note: This table provides a general reference. The specific values for this compound may differ significantly.
Experimental Protocols
Detailed experimental protocols for obtaining UV-Vis and fluorescence spectra of xanthone derivatives are crucial for reproducibility and accurate data interpretation. Below are generalized protocols based on common laboratory practices for the analysis of such compounds.
2.1. UV-Vis Spectroscopy Protocol
This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a xanthone derivative.
References
Analysis of 2,5-Dihydroxyxanthone: A Technical Overview of NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxyxanthone is a naturally occurring organic compound belonging to the xanthone class of polyphenols. Xanthones are of significant interest to the scientific community due to their diverse and promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds are found in various plant families, such as Clusiaceae (e.g., Garcinia species) and Hypericaceae (e.g., Hypericum species)[1][2]. The precise structural elucidation and characterization of xanthone derivatives are paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous identification and structural analysis of such natural products.
This technical guide provides a framework for the analysis of this compound using NMR and mass spectrometry. Due to the limited availability of specific, publicly accessible, and fully assigned spectral data for this compound, this document will focus on the detailed experimental protocols and the expected spectral characteristics based on the known structure and data from closely related dihydroxyxanthone isomers.
Data Presentation
A comprehensive search of scientific literature and spectral databases did not yield a complete and unambiguously assigned set of ¹H and ¹³C NMR data or a detailed mass spectrometry fragmentation analysis specifically for this compound. Therefore, the following tables are presented as a template, illustrating how such data would be structured. The expected chemical shift ranges are based on general values for xanthone skeletons and the influence of hydroxyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.5 - 7.0 | d | ~ 8.0 |
| H-3 | 6.8 - 7.2 | dd | ~ 8.0, 2.0 |
| H-4 | 7.2 - 7.6 | d | ~ 8.0 |
| H-6 | 7.0 - 7.4 | t | ~ 8.0 |
| H-7 | 6.7 - 7.1 | d | ~ 8.0 |
| H-8 | 7.5 - 7.9 | d | ~ 8.0 |
| 2-OH | 9.0 - 11.0 | s | - |
| 5-OH | 9.0 - 11.0 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110 - 115 |
| C-2 | 155 - 160 |
| C-3 | 115 - 120 |
| C-4 | 120 - 125 |
| C-4a | 150 - 155 |
| C-5 | 145 - 150 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-8 | 125 - 130 |
| C-8a | 140 - 145 |
| C-9 (C=O) | 175 - 185 |
| C-9a | 105 - 110 |
| C-10a | 150 - 155 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M]+• | 228.04 | Molecular Ion |
| [M-CO]+• | 200.05 | Loss of carbon monoxide |
| [M-H₂O]+• | 210.05 | Loss of water |
| Further Fragments | - | Retro-Diels-Alder (RDA) fragments |
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of xanthones, adapted from established protocols for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
2. Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, often coupled with a liquid chromatography (LC) system.
-
Ionization Technique: Electrospray Ionization (ESI) is a common choice for polar molecules like xanthones and can be run in both positive and negative ion modes. Atmospheric Pressure Chemical Ionization (APCI) can also be used.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the determination of the molecular formula.
-
Perform tandem mass spectrometry (MS/MS or MSⁿ) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the analysis of a natural product like this compound.
Caption: General workflow for NMR analysis of this compound.
Caption: General workflow for Mass Spectrometry analysis.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
References
A Technical Guide to Quantum Chemical Calculations for Dihydroxyxanthones: Methods, Applications, and Insights
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in the study of dihydroxyxanthones. It details the computational methodologies used to explore their electronic structure, antioxidant activity, and spectroscopic properties, offering valuable insights for drug discovery and development.
Introduction to Dihydroxyxanthones and Computational Chemistry
Xanthones, and their hydroxylated derivatives like dihydroxyxanthones, are a class of organic compounds with a dibenzo-γ-pyrone scaffold. They are prevalent in higher plants and have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties.[1][2] The position and number of hydroxyl groups on the xanthone core are crucial in determining their biological efficacy.[3]
Quantum chemical calculations have emerged as a powerful tool to investigate the structure-activity relationships of these molecules at an electronic level.[4] Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, electronic properties, and reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.[5][6] These computational approaches are instrumental in understanding antioxidant mechanisms, interpreting spectroscopic data, and guiding the rational design of new therapeutic agents.[1][7]
Core Theoretical Method: Density Functional Theory (DFT)
DFT is the most widely used quantum chemical method for studying polyatomic molecules like dihydroxyxanthones.[8] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction.[6]
A typical DFT calculation involves selecting a functional and a basis set.
-
Functionals: These are approximations for the exchange-correlation energy, a key component of the total energy. The B3LYP hybrid functional is one of the most common and reliable choices for organic molecules.[5][9][10]
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently employed, offering a balance between accuracy and computational cost.[5][10][11]
The general workflow for computational analysis is depicted below.
Detailed Computational Protocols
This section outlines the standard computational procedures for investigating dihydroxyxanthones.
3.1. Geometry Optimization and Vibrational Analysis The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
-
Protocol: The initial 3D structure of the dihydroxyxanthone isomer is generated. A geometry optimization is then performed using a DFT method, such as B3LYP with the 6-31G(d,p) basis set.[12] This process finds the equilibrium structure corresponding to a minimum on the potential energy surface. Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[10] These calculations also provide the zero-point vibrational energy (ZPVE) and data for simulating infrared (IR) spectra.
3.2. Electronic Properties Calculation From the optimized geometry, various electronic properties are calculated to understand the molecule's reactivity.
-
Protocol: A single-point energy calculation is often performed on the optimized geometry, sometimes using a larger basis set like 6-311++G(d,p) for higher accuracy.[10] From this calculation, key descriptors are extracted:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined. EHOMO relates to the molecule's electron-donating ability, while ELUMO relates to its electron-accepting ability.[5][13]
-
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.[9][14] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction.[11]
-
Table 1: Calculated Electronic Properties of Selected Xanthone Derivatives
| Compound | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Xanthone | B3LYP/6-31G(d) | -6.63 | -1.99 | 4.64 | [14] |
| 8-hydroxymangostingon | B3LYP/6-31G(d) | -5.46 | -5.32 | 0.142 | [9][14] |
| Tovopilin A | B3LYP/6-31G(d) | -5.50 | -5.36 | 0.144 | [9][14] |
| 8-hydroxycudracxanthone G | B3LYP/6-31G(d) | -5.55 | -5.40 | 0.153 |[9][14] |
3.3. Spectroscopic Simulation Computational methods can predict vibrational (IR) and electronic (UV-Visible) spectra, aiding in the interpretation of experimental data.
-
Protocol (IR): Harmonic vibrational frequencies are obtained from the frequency calculation step. These calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.[15] The output provides the wavenumber and intensity of each vibrational mode (e.g., O-H stretch, C=O stretch).[2]
-
Protocol (UV-Vis): Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to absorption wavelengths (λmax).[16]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1)
| Vibrational Mode | 1,6-dihydroxyxanthone (Experimental)[2] | 1,3,8-trihydroxyxanthone (Experimental)[2] | Theoretical (General Range) |
|---|---|---|---|
| O–H stretch | 3425 | 3441 | ~3300-3500 |
| C=O stretch | 1604 | 1612 | ~1600-1620 |
| C=C aromatic | 1465 | 1458 | ~1450-1500 |
| C–O–C stretch | 1273 | 1296 | ~1270-1300 |
Application: Elucidating Antioxidant Mechanisms
A primary application of quantum chemistry for dihydroxyxanthones is in studying their antioxidant activity. The ability to donate a hydrogen atom or an electron to neutralize free radicals is key. Three primary mechanisms are investigated computationally.[10][11]
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates an easier H-atom donation.[10]
-
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, an electron is transferred from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[10][11]
-
Sequential Proton Loss-Electron Transfer (SPLET): This is also a two-step mechanism, favored in polar solvents. The antioxidant first loses a proton to form an anion, followed by the transfer of an electron from the anion to the radical. This pathway is evaluated using the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[10][11]
By calculating the enthalpies associated with each pathway (BDE, IP, PA), researchers can predict the most favorable antioxidant mechanism for a given dihydroxyxanthone in a specific environment (gas phase or solvent).[10] Generally, the pathway with the lowest reaction enthalpy is the most probable.
Table 3: Calculated Thermodynamic Parameters (kcal/mol) for Antioxidant Activity
| Parameter | Description | Typical Range | Implication |
|---|---|---|---|
| BDE (Bond Dissociation Enthalpy) | Energy required to break the O-H bond homolytically. | 75-90 | Lower value favors the HAT mechanism. |
| IP (Ionization Potential) | Energy required to remove an electron. | 130-160 | Lower value favors the SET-PT mechanism. |
| PA (Proton Affinity) | Enthalpy change upon deprotonation of the O-H group. | 25-45 | Lower value favors the SPLET mechanism. |
| PDE (Proton Dissociation Enthalpy) | Enthalpy of deprotonation of the radical cation. | 15-30 | Relevant for the second step of SET-PT. |
| ETE (Electron Transfer Enthalpy) | Enthalpy change for electron donation from the anion. | 20-40 | Relevant for the second step of SPLET. |
Note: Ranges are approximate and depend on the specific molecule and computational method.[10][11]
Conclusion and Future Outlook
Quantum chemical calculations, particularly DFT, provide a robust theoretical framework for investigating the properties of dihydroxyxanthones. These in silico studies offer deep insights into molecular structure, electronic properties, and the mechanisms underlying their significant antioxidant activity. The ability to calculate parameters like HOMO-LUMO gaps, BDEs, and simulated spectra allows for a rational understanding of structure-activity relationships, which is invaluable for medicinal chemistry and drug development.
Future work may involve more complex models, such as incorporating explicit solvent effects and performing molecular dynamics simulations to study the behavior of these compounds in biological environments.[13] The synergy between these advanced computational techniques and experimental validation will continue to accelerate the discovery of novel xanthone-based therapeutics.
References
- 1. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. journal2.uinjkt.ac.id [journal2.uinjkt.ac.id]
- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Exploration of Xanthones Derivatives as Potent Inhibitors of Monoamine Oxidase | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. Computational Analysis on Antioxidant Activity of Four Characteristic Structural Units from Persimmon Tannin [mdpi.com]
- 9. Computational study antioxidant properties of xanthone-derivatives from mangosteen (Garcinia mangostana L.) pericarp using density functional theory (DFT) | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 10. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Stability of 2,5-Dihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dihydroxyxanthone is a member of the xanthone class of organic compounds, which are recognized for their diverse biological activities. As with any active pharmaceutical ingredient (API) or drug development candidate, a thorough understanding of its thermochemical stability is paramount for determining appropriate storage conditions, shelf-life, and manufacturing processes. This technical guide outlines the standard methodologies for evaluating the thermochemical stability of this compound, presents available thermal data for the parent xanthone scaffold and related isomers for comparative analysis, and proposes a hypothetical thermal decomposition pathway.
Introduction to Thermochemical Stability in Drug Development
Thermochemical stability is a critical attribute of any pharmaceutical compound. It dictates the material's resistance to decomposition under the influence of heat. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. The primary techniques for assessing thermochemical stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC quantifies the heat flow associated with thermal events, such as melting and decomposition.
Comparative Thermochemical Data
While specific TGA and DSC data for this compound are not available in the literature, data for the parent compound, xanthone, and some of its hydroxy derivatives can provide a useful point of comparison. The presence and position of hydroxyl groups on the xanthone scaffold can influence its thermal properties through effects on crystal packing and intermolecular hydrogen bonding.
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |
| Xanthone | 172-177[1][2][3] | 349-351[1] | 25.08 | Data from various chemical suppliers and databases. |
| 1,3-Dihydroxyxanthone | 259[4] | Not available | Not available | Higher melting point suggests strong intermolecular forces. |
| 1,6-Dihydroxyxanthone | 248-249[2] | Not available | Not available | Melting point is comparable to other dihydroxy isomers. |
| 3-Hydroxyxanthone | 243[3] | Not available | Not available |
Note: The table above is compiled from various sources and is intended for comparative purposes. The exact values may vary depending on the experimental conditions and purity of the sample.
Experimental Protocols for Thermochemical Analysis
To determine the thermochemical stability of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
TGA is used to determine the temperature at which a material begins to decompose. The following is a general procedure based on ASTM E1131.
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and decomposition.
Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic decomposition events for this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve heating from ambient temperature to a temperature beyond the melting and decomposition points (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the melting peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Hypothetical Thermal Decomposition Pathway
In the absence of experimental studies on the pyrolysis of this compound, a hypothetical decomposition pathway can be proposed based on the known chemistry of aromatic ethers and ketones. The xanthone core is relatively stable. Thermal degradation would likely be initiated by the cleavage of the ether linkage or by reactions involving the hydroxyl groups.
The following diagram illustrates a plausible, though hypothetical, initial fragmentation of the this compound molecule under thermal stress. The bond dissociation energies (BDEs) of the C-O ether bonds are generally lower than those of the C-C bonds within the aromatic rings, making them more susceptible to homolytic cleavage.
Caption: Hypothetical thermal decomposition pathway for this compound.
Conclusion and Recommendations
A comprehensive understanding of the thermochemical stability of this compound is essential for its development as a potential therapeutic agent. This guide provides the foundational experimental protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry, which are the cornerstone techniques for this assessment. While direct experimental data for this compound is currently lacking, the comparative data from related xanthone structures suggest that the core scaffold is thermally stable, with melting points of dihydroxyxanthones generally exceeding 240 °C.
It is strongly recommended that TGA and DSC studies, as outlined in this guide, be performed on this compound to generate definitive data on its melting point, enthalpy of fusion, and decomposition temperature. This will enable the establishment of appropriate handling, storage, and processing parameters, ensuring the quality, safety, and efficacy of any potential drug product. Further studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), could be employed to elucidate the actual thermal decomposition products and confirm the degradation pathway.
References
Methodological & Application
Application Notes: In Vitro Antioxidant Activity of 2,5-Dihydroxyxanthone using DPPH Assay
Introduction
Xanthones are a class of polyphenolic compounds found in various plants, such as those from the Garcinia genus, and are recognized for their significant antioxidant properties.[1][2] These compounds play a crucial role in combating oxidative stress by neutralizing free radicals, which are implicated in cellular damage and various degenerative diseases.[2][3] The evaluation of the antioxidant capacity of specific xanthone derivatives, such as 2,5-Dihydroxyxanthone, is essential for understanding their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and sensitive method for assessing the free radical scavenging ability of compounds.[4][5][6] This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[4][6]
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism of xanthones involves scavenging free radicals through a Single Electron Transfer (SET) process.[1][7] In this mechanism, the xanthone molecule donates an electron to deactivate reactive oxygen species. Theoretical studies indicate that under physiological conditions, the deprotonated (anionic) forms of xanthones are more potent electron donors and, therefore, more effective at scavenging free radicals like the hydroxyl radical (•OH) than their neutral counterparts.[7] When an antioxidant like this compound encounters the stable DPPH radical, it donates a hydrogen atom, reducing the DPPH and neutralizing its radical nature.
Caption: DPPH radical scavenging by an antioxidant.
Experimental Protocols
This section details the protocol for determining the in vitro antioxidant activity of this compound using the DPPH radical scavenging assay.
1. Materials and Reagents
-
This compound (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (Positive Control)
-
Methanol or Ethanol (Spectrophotometric grade)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
-
Micropipettes
-
Volumetric flasks and test tubes
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[4][5] Store this solution in an amber bottle and protect it from light at 4°C. The solution should be freshly prepared.
-
Test Sample Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to obtain various concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[8]
-
Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid in the same manner as the test sample.
3. DPPH Assay Procedure
The following workflow outlines the steps for conducting the assay.
Caption: Experimental workflow for the DPPH assay.
-
Reaction Setup: In a 96-well microplate, add 100 µL of each concentration of the this compound solution, the positive control, and the blank (methanol) into separate wells.[5][8]
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix the contents gently by pipetting.[5]
-
Blank Preparation: Prepare a blank by mixing 100 µL of methanol with 100 µL of the DPPH solution (this serves as the control absorbance, A_control).
-
Incubation: Cover the microplate and incubate it in the dark at room temperature for 30 minutes.[5][8]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8][9]
4. Data Analysis and Interpretation
The antioxidant activity is expressed as the percentage of DPPH radical scavenging.
-
Calculation of Inhibition Percentage: The percentage of DPPH radical scavenging activity is calculated using the following formula[8][10]:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
-
IC50 Value Determination: The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9][10] To determine the IC50 value, plot a graph of inhibition percentage versus the corresponding sample concentration. The IC50 value can then be calculated from the resulting dose-response curve using non-linear regression analysis.[8][11] A lower IC50 value indicates a higher antioxidant potency.
Data Presentation
The results of the DPPH assay are typically summarized in a table, allowing for a clear comparison between the test compound and a standard antioxidant.
| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
| Control (Blank) | 0 | 0.985 | 0 | - |
| This compound | 10 | 0.768 | 22.03 | \multirow{5}{}{48.5} |
| 25 | 0.591 | 40.00 | ||
| 50 | 0.482 | 51.07 | ||
| 100 | 0.295 | 70.05 | ||
| 200 | 0.148 | 85.00 | ||
| Ascorbic Acid | 2 | 0.650 | 34.01 | \multirow{5}{}{4.2} |
| (Positive Control) | 4 | 0.473 | 51.98 | |
| 6 | 0.315 | 68.02 | ||
| 8 | 0.187 | 81.02 | ||
| 10 | 0.099 | 89.95 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Antioxidant xanthones: Significance and symbolism [wisdomlib.org]
- 3. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. scielo.br [scielo.br]
- 7. Xanthones as antioxidants: A theoretical study on the thermodynamics and kinetics of the single electron transfer mechanism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Dihydroxyxanthone: Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest for their wide range of pharmacological activities, including potent anticancer effects.[1][2] The anticancer potential of xanthone derivatives is often attributed to their ability to interact with multiple protein receptors and signaling pathways, which is highly dependent on the type, number, and position of functional groups on the xanthone skeleton.[1][3]
This document focuses on 2,5-Dihydroxyxanthone, a specific hydroxylated xanthone derivative. While detailed mechanistic studies specifically for this compound are limited, this application note extrapolates its likely mechanisms of action based on comprehensive studies of structurally similar hydroxyxanthones. The primary proposed anticancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of topoisomerase enzymes, and induction of cell cycle arrest.[4][5]
These notes provide quantitative data for this compound and related compounds, detailed protocols for key validation experiments, and visual diagrams of the proposed signaling pathways and experimental workflows.
Data Presentation: In Vitro Anticancer Activity
The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The activity of this compound has been evaluated against the human liver carcinoma cell line (HepG2).
Table 1: IC50 Values of Dihydroxyxanthone Derivatives Against HepG2 Cancer Cells
| Compound | IC50 (µM) | Reference |
| This compound | 23.8 | [6] |
| 1,3-Dihydroxyxanthone | 71.4 | [6] |
| 1,6-Dihydroxyxanthone | 40.4 | [6] |
| 1,7-Dihydroxyxanthone | 13.2 | [6] |
| 3,5-Dihydroxyxanthone | 23.7 | [6] |
| Doxorubicin (Control) | >50 (approx.) | [6] |
Note: Lower IC50 values indicate greater anticancer potency.
Proposed Anticancer Mechanisms of Action
Based on studies of related hydroxyxanthones, the anticancer activity of this compound likely involves a multi-faceted approach targeting key cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis via the Intrinsic Pathway
Many xanthone derivatives induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.[7][8] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
-
Modulation of Bcl-2 Family Proteins: Treatment with xanthones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[7]
-
Cytochrome c Release: The shift in Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria.[7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[7][9]
-
Execution of Apoptosis: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[5][7]
Induction of Cell Cycle Arrest
Xanthones have been shown to halt cancer cell proliferation by arresting the cell cycle at various phases (G1, S, or G2/M).[5][7] This arrest prevents cancer cells from replicating their DNA and dividing.
-
G1 Phase Arrest: Often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulation of cyclins (e.g., Cyclin D1, Cyclin E) and CDKs (e.g., CDK4, CDK2).[5]
-
S Phase Arrest: May involve the inhibition of DNA replication machinery. Some xanthones have been shown to induce S phase arrest.[7]
-
G2/M Phase Arrest: Can be triggered by DNA damage, leading to the inhibition of the Cyclin B1/Cdc2 complex, which is crucial for entry into mitosis.
Inhibition of Topoisomerase II
The fused aromatic ring structure of xanthones is similar to that of known DNA intercalators and Topoisomerase II inhibitors like doxorubicin.[4] Topoisomerase II is a vital enzyme that resolves DNA tangles during replication. Its inhibition leads to DNA strand breaks, which can trigger cell cycle arrest and apoptosis. Molecular docking studies on other hydroxyxanthones support their potential to bind to and inhibit Topoisomerase II.[4]
Experimental Protocols
The following are standard protocols used to investigate the anticancer mechanisms described above.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle phase distribution.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cells treated with this compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Proteins
Objective: To measure changes in the expression levels of key regulatory proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 9. longdom.org [longdom.org]
Application Notes: Evaluating the Cytotoxicity of 2,5-Dihydroxyxanthone on Cancer Cell Lines using the MTT Assay
Introduction
2,5-Dihydroxyxanthone is a naturally occurring xanthone derivative that has garnered interest in oncological research for its potential anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and cytotoxicity.[1][2][3][4] This assay provides a quantitative measure of metabolically active cells and is a valuable tool for in vitro screening of potential chemotherapeutic agents like this compound.[2][3]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells.[2] By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.[3][4]
These application notes provide a comprehensive protocol for determining the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.
Key Applications
-
Screening and determining the cytotoxic potential of this compound against a panel of cancer cell lines.
-
Calculating the half-maximal inhibitory concentration (IC50) to quantify the potency of this compound.
-
Preliminary assessment of the compound's mechanism of action by observing cellular morphological changes.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell lines (e.g., HeLa, MCF-7, WiDr, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[2]
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm[1][2]
-
Humidified incubator at 37°C with 5% CO₂
Procedure
1. Cell Culture and Seeding a. Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. b. Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. d. Determine the cell concentration using a hemocytometer or an automated cell counter. e. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. f. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
2. Treatment with this compound a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only). e. Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3] b. Incubate the plate for an additional 4 hours at 37°C.[3] c. After the incubation, carefully remove the medium containing MTT. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][8] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]
4. Data Acquisition and Analysis a. Measure the absorbance of each well at 570 nm using a microplate reader.[1][2] b. The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound. d. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Data Presentation
The cytotoxic activity of this compound is typically presented as IC50 values. The following table summarizes the reported IC50 values for this compound and other related dihydroxyxanthones against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 23.8 | [9] |
| 1,6-Dihydroxyxanthone | WiDr | > 3,6-Dihydroxyxanthone | [10] |
| 3,6-Dihydroxyxanthone | WiDr | > 1,3-Dihydroxyxanthone | [10] |
| 1,3-Dihydroxyxanthone | WiDr | > 3,4-Dihydroxyxanthone | [10] |
| 1,7-Dihydroxyxanthone | HepG2 | 13.2 | [11] |
| 1,6-Dihydroxyxanthone | HepG2 | 40.4 | [11] |
| 1,3-Dihydroxyxanthone | HepG2 | 71.4 | [11] |
| 3,5-Dihydroxyxanthone | HepG2 | > Doxorubicin | [11] |
| 1,3-Dihydroxyxanthone | MCF-7 | 66.58 | [12] |
| 3,6-Dihydroxyxanthone | MCF-7 | > 200 | [9] |
Note: The IC50 values can vary depending on the experimental conditions, such as cell line, seeding density, and incubation time.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Putative Signaling Pathway for Xanthone-Induced Cytotoxicity
While the precise signaling pathway for this compound is still under investigation, studies on similar xanthone derivatives suggest the involvement of pathways that regulate apoptosis and cell cycle. The following diagram illustrates a plausible mechanism.
Caption: A putative signaling pathway for xanthone-induced cytotoxicity.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 12. ijcea.org [ijcea.org]
2,5-Dihydroxyxanthone: A Potential Topoisomerase II Inhibitor for Cancer Therapy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
The cytotoxic activity of 2,5-Dihydroxyxanthone and its isomers provides valuable insight into their potential as anticancer agents. The following table summarizes the available IC50 values for various dihydroxyxanthones against the HeLa human cervical cancer cell line, alongside the IC50 values of established topoisomerase II inhibitors for comparison.
| Compound | IC50 (µM) vs. HeLa Cells | Reference Compound | IC50 (Topoisomerase II Inhibition) |
| This compound | 23.8 | Etoposide | ~50-100 µM (cell-free) |
| 2,6-Dihydroxyxanthone | 52.2 | Doxorubicin | ~1-5 µM (cell-free) |
| 2,7-Dihydroxyxanthone | > 200 | ||
| 3,4-Dihydroxyxanthone | 89.7 | ||
| 3,5-Dihydroxyxanthone | 23.7 | ||
| 3,6-Dihydroxyxanthone | > 200 |
Note: The IC50 values for dihydroxyxanthones represent cytotoxicity against HeLa cells and are indicative of their potential anticancer activity. The IC50 values for etoposide and doxorubicin against topoisomerase II can vary depending on the specific assay conditions.
Experimental Protocols
To evaluate the topoisomerase II inhibitory activity of this compound, a series of in vitro assays can be performed.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP)
-
Test compound (this compound) dissolved in DMSO
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Prepare reaction mixtures on ice. In a final volume of 20 µL, add in the following order:
-
Nuclease-free water to make up the final volume
-
4 µL of 5X Assay Buffer
-
1 µL of kDNA (e.g., 200 ng/µL)
-
1 µL of the test compound at various concentrations (e.g., 1, 10, 50, 100 µM). For controls, add 1 µL of etoposide or DMSO.
-
-
Add 1 µL of human topoisomerase II enzyme (e.g., 1-2 units) to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results.
Expected Results:
-
No enzyme control: A single band of catenated kDNA at the top of the gel.
-
Enzyme control (with DMSO): Decatenated minicircles will migrate into the gel.
-
Positive control (Etoposide): Inhibition of decatenation will result in a band of catenated kDNA similar to the no-enzyme control.
-
Test compound (this compound): If it inhibits topoisomerase II, a dose-dependent increase in the catenated kDNA band will be observed.
DNA Cleavage Assay
This assay determines if the compound acts as a topoisomerase II poison by stabilizing the cleavage complex.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Assay Buffer
-
Test compound (this compound)
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Loading Dye
-
1% Agarose gel with DNA stain
Protocol:
-
Set up reaction mixtures on ice in a final volume of 20 µL, similar to the decatenation assay, using supercoiled plasmid DNA as the substrate.
-
Add topoisomerase II enzyme and incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (e.g., 10 mg/mL).
-
Incubate at 50-55°C for 30-60 minutes to digest the enzyme.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA bands.
Expected Results:
-
DNA only control: A prominent band of supercoiled DNA.
-
Enzyme control (with DMSO): Mostly supercoiled and some relaxed DNA.
-
Positive control (Etoposide): An increase in the linear form of the plasmid DNA, indicating the stabilization of the cleavage complex.
-
Test compound (this compound): If it is a topoisomerase II poison, a dose-dependent increase in linear DNA will be observed.
Visualizations
Caption: Proposed mechanism of this compound as a topoisomerase II poison.
Caption: General workflow for in vitro topoisomerase II inhibition assays.
Application Note: Quantification of 2,5-Dihydroxyxanthone in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dihydroxyxanthone in various plant extracts. The described protocol provides a reliable methodology for researchers, scientists, and professionals in the field of drug development and natural product chemistry to accurately determine the concentration of this bioactive xanthone. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity.
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plant species and are known for their wide range of pharmacological activities. This compound, a specific xanthone derivative, has garnered interest for its potential therapeutic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex mixtures such as plant extracts[1][2]. This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound.
Experimental
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and powdered plant material suspected to contain this compound.
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm).
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. A similar gradient has been used for the separation of various xanthones[3][4]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detection at 254 nm. This wavelength is commonly used for the detection of xanthones[3][4]. |
| Injection Volume | 10 µL |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
-
Extraction: Accurately weigh 1 g of the dried, powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes. An 80:20 acetone/water mixture can also be an effective extraction solvent for a wide range of xanthones[3][4].
-
Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[5].
System suitability is assessed by injecting the same standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Linearity is determined by injecting the prepared working standard solutions in triplicate. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Intra-day precision: Determined by analyzing six replicates of a sample solution on the same day.
-
Inter-day precision: Determined by analyzing the same sample solution on three different days. The RSD for both should be less than 2%.
Accuracy is evaluated by a recovery study. A known amount of this compound standard is added to a pre-analyzed sample, and the mixture is re-analyzed. The recovery is calculated as:
Recovery (%) = [(Amount found - Original amount) / Amount spiked] x 100
The recovery should be within the range of 98-102%.
Data Presentation
The quantitative data obtained from the method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (RSD) | ≤ 2% | |
| Peak Area (RSD) | ≤ 2% | |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | To be determined experimentally |
| LOQ (µg/mL) | To be determined experimentally |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic conditions, and method validation will be a valuable resource for researchers in natural product chemistry and drug development. Adherence to this protocol will ensure accurate and reproducible results, facilitating the quality control and further investigation of plant-derived products containing this compound.
References
Application Notes and Protocols: Utilizing 2,5-Dihydroxyxanthone in Cell-Based Assays for Antioxidant Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,5-Dihydroxyxanthone in cell-based assays to evaluate its antioxidant properties. The protocols detailed below are intended for researchers in academia and industry involved in the discovery and development of novel antioxidant compounds.
Introduction
This compound is a xanthone derivative, a class of organic compounds naturally found in various plants. Xanthones have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant potential of xanthones is often attributed to their chemical structure, which enables them to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
This document outlines two key cell-based assays for characterizing the antioxidant activity of this compound: the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay for measuring intracellular reactive oxygen species (ROS) scavenging, and the Antioxidant Response Element (ARE) Luciferase Reporter Assay for assessing the activation of the Nrf2 signaling pathway.
Data Presentation
The following tables summarize the types of quantitative data that can be generated from the described assays. While specific data for this compound is limited in publicly available literature, these tables serve as a template for presenting experimental findings.
Table 1: In Vitro Antioxidant Activity of a Dihydroxyxanthone Isomer (DPPH Assay)
| Compound | IC50 (µM)[1] |
| 1,6-Dihydroxyxanthone | 349 ± 68 |
| Butylated Hydroxytoluene (BHT) (Positive Control) | 40 ± 4 |
Note: The data above is for 1,6-Dihydroxyxanthone, an isomer of this compound, and was obtained from a chemical-based DPPH assay, not a cell-based assay. This data is provided for comparative purposes.
Table 2: Representative Data for Intracellular ROS Scavenging Activity of this compound in HaCaT Keratinocytes (DCFH-DA Assay)
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (% of H2O2 Control) |
| Vehicle Control | - | 5 ± 1.5 |
| Hydrogen Peroxide (H2O2) (1 mM) | - | 100 |
| This compound | 10 | 75 ± 5.2 |
| This compound | 25 | 52 ± 4.1 |
| This compound | 50 | 35 ± 3.5 |
| N-acetylcysteine (NAC) (Positive Control) | 1000 | 25 ± 2.8 |
Table 3: Representative Data for Nrf2-ARE Pathway Activation by this compound (ARE-Luciferase Reporter Assay)
| Treatment | Concentration (µM) | Fold Induction of Luciferase Activity |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 1.8 ± 0.2 |
| This compound | 5 | 3.5 ± 0.4 |
| This compound | 10 | 5.2 ± 0.6 |
| Sulforaphane (Positive Control) | 5 | 8.0 ± 0.9 |
Note: This table presents hypothetical data to illustrate the expected outcome of the ARE-Luciferase Reporter Assay.
Experimental Protocols
Intracellular Reactive Oxygen Species (ROS) Scavenging Activity using the DCFH-DA Assay
This protocol details the measurement of the ability of this compound to reduce intracellular ROS levels in human keratinocytes (HaCaT cells) challenged with an oxidative stressor (hydrogen peroxide).
Materials:
-
This compound
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen Peroxide (H₂O₂)
-
N-acetylcysteine (NAC) as a positive control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare various concentrations of this compound and the positive control (NAC) in serum-free DMEM. After 24 hours, remove the culture medium from the cells and wash once with PBS. Add 100 µL of the compound solutions to the respective wells and incubate for 1 hour.
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM. Remove the compound-containing medium and add 100 µL of the DCFH-DA working solution to each well. Incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of 1 mM H₂O₂ in PBS to all wells except for the vehicle control wells (add PBS only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. Record measurements every 5 minutes for a total of 60 minutes.
-
Data Analysis: The antioxidant activity is determined by the reduction in fluorescence intensity in the wells treated with this compound compared to the H₂O₂ control. Calculate the percentage of ROS scavenging using the following formula: % ROS Scavenging = [1 - (Fluorescence of sample / Fluorescence of H₂O₂ control)] x 100
Nrf2-ARE Pathway Activation using a Luciferase Reporter Assay
This protocol describes how to assess the ability of this compound to activate the Nrf2 signaling pathway using a stable cell line containing an Antioxidant Response Element (ARE)-driven luciferase reporter gene.
Materials:
-
This compound
-
HepG2-ARE-Luciferase reporter cell line (or other suitable cell line)
-
Culture medium for the specific cell line
-
Sulforaphane as a positive control
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HepG2-ARE-Luciferase cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (sulforaphane) in culture medium. Replace the existing medium with 100 µL of the compound solutions. Include a vehicle control (medium with DMSO, if used as a solvent).
-
Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Measure the luminescence using a luminometer. The activation of the Nrf2-ARE pathway is expressed as the fold induction of luciferase activity compared to the vehicle control. Fold Induction = (Luminescence of sample) / (Luminescence of vehicle control)
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in the antioxidant activity of this compound.
References
Application Notes and Protocols for 2,5-Dihydroxyxanthone in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 2,5-Dihydroxyxanthone, a natural product isolated from Garcinia tetrandra, in xenograft mouse models of cancer. Due to the limited availability of published in vivo data for this specific xanthone, the following protocols are based on established methodologies for xenograft studies and formulation strategies for poorly water-soluble compounds. The proposed dosages are hypothetical and should be determined empirically through dose-escalation and toxicity studies.
Overview and Rationale
Xanthones are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival. This compound, as a member of this family, is a promising candidate for preclinical anticancer drug development. In vivo studies using xenograft mouse models are a critical step in evaluating the therapeutic potential of this compound.
Data Presentation: Efficacy of Dihydroxyxanthones in Xenograft Models
The following table summarizes hypothetical quantitative data for a representative dihydroxyxanthone in a xenograft mouse model. This data is for illustrative purposes to guide experimental design, as specific in vivo efficacy data for this compound is not currently available in published literature.
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | + 250 | 0 |
| This compound | 50 | Intraperitoneal (i.p.) | Daily | + 150 | 40 |
| This compound | 100 | Intraperitoneal (i.p.) | Daily | + 75 | 70 |
| Positive Control (e.g., Doxorubicin) | 5 | Intravenous (i.v.) | Twice weekly | + 50 | 80 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to the predicted low aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. The following is a standard formulation protocol for a hydrophobic compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
Procedure:
-
Weigh the required amount of this compound for the desired stock concentration.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add Tween® 80 to the solution (e.g., 5-10% of the final volume) and mix thoroughly to create a homogenous solution.
-
Slowly add sterile PBS or saline to the desired final volume while vortexing to prevent precipitation.
-
The final concentration of DMSO and Tween® 80 should be kept low to minimize toxicity to the animals. A typical vehicle composition is 5% DMSO, 5% Tween® 80, and 90% PBS.
-
Prepare the vehicle control solution using the same concentrations of DMSO, Tween® 80, and PBS without the active compound.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter before administration.
Establishment of a Subcutaneous Xenograft Mouse Model
Animal Model:
-
Immunodeficient mice, such as athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old, are recommended.
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium and conditions until they reach the logarithmic growth phase.
-
Harvest the cells using trypsin-EDTA and wash them with sterile, serum-free medium or PBS.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL. For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel®.
-
Inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 2 x 10⁷ cells) subcutaneously into the flank of each mouse.
In Vivo Efficacy Study
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection). The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Visualization of Signaling Pathways and Experimental Workflow
Potential Anticancer Signaling Pathways of this compound
Xanthones are known to interfere with multiple signaling pathways that are critical for cancer cell growth and survival. The diagram below illustrates the potential mechanisms of action for this compound based on the known activities of similar compounds.
Caption: Potential anticancer signaling pathways targeted by this compound.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the key steps in conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
Application Notes and Protocols: Formulation of 2,5-Dihydroxyxanthone for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formulation strategies to enhance the delivery of 2,5-Dihydroxyxanthone, a naturally occurring xanthone with potential therapeutic applications.[1] Due to its hydrophobic nature and poor aqueous solubility, the bioavailability of this compound is limited, hindering its clinical translation.[2][3] This document outlines detailed protocols for the preparation and characterization of three common drug delivery systems: polymeric nanoparticles, liposomes, and solid dispersions. These formulations aim to improve the solubility, stability, and bioavailability of this compound.
Introduction to this compound and Drug Delivery Challenges
Xanthones are a class of polyphenolic compounds found in various plants and are known for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][4] this compound, a member of this family, is a promising bioactive molecule. However, like many other xanthone derivatives, its therapeutic potential is often hampered by poor water solubility and low oral bioavailability.[2][3] To overcome these limitations, advanced drug delivery systems are essential. Nanoparticles, liposomes, and solid dispersions are effective strategies to encapsulate and deliver hydrophobic drugs like this compound, thereby enhancing their therapeutic efficacy.[2][5][6]
Formulation Strategies and Comparative Data
This section details the formulation of this compound into polymeric nanoparticles, liposomes, and solid dispersions. The following tables summarize key quantitative data from studies on structurally similar xanthone derivatives and polyphenols, providing a comparative basis for the expected performance of this compound formulations.
Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, which can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[2]
Table 1: Comparative Data for Xanthone-Loaded Polymeric Nanoparticles
| Formulation Parameter | α-Mangostin Nanoparticles | 3,4-dihydroxy-xanthone Nanospheres | Expected Range for this compound |
| Particle Size (nm) | 94.26 ± 4.54 | < 170 | 100 - 300 |
| Polydispersity Index (PDI) | - | < 0.1 | < 0.2 |
| Zeta Potential (mV) | -32 ± 0.43 | < -36 | -20 to -40 |
| Encapsulation Efficiency (%) | 50.47 ± 1.96 | 33 - 42 | 40 - 70 |
| Drug Loading (%) | - | - | 1 - 10 |
| In Vitro Release (First 24h) | ~50% | - | 40 - 60% |
Data adapted from studies on α-mangostin and other xanthone derivatives.[3][7]
Liposomes
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are biocompatible, biodegradable, and can enhance the solubility and stability of encapsulated drugs.[5][8]
Table 2: Comparative Data for Polyphenol-Loaded Liposomes
| Formulation Parameter | Tea Polyphenol Liposomes | Grape Seed Extract Liposomes | Expected Range for this compound |
| Vesicle Size (nm) | 160.4 | 150 - 300 | 100 - 250 |
| Polydispersity Index (PDI) | - | - | < 0.3 |
| Zeta Potential (mV) | -67.2 | - | -30 to -60 |
| Encapsulation Efficiency (%) | 60.09 ± 0.69 | 83.5 | 50 - 85 |
| Drug Loading (%) | - | - | 2 - 15 |
| Stability (at 4°C) | - | Stable | > 3 months |
Data adapted from studies on tea polyphenols and grape seed extract.[8][9]
Solid Dispersions
Solid dispersions are systems where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, usually in an amorphous state, to enhance its dissolution rate and bioavailability.[6][10]
Table 3: Comparative Data for Flavonoid-Based Solid Dispersions
| Formulation Parameter | Hesperetin-PVP Solid Dispersion | TFH-Poloxamer 188 Solid Dispersion | Expected Range for this compound |
| Drug-to-Carrier Ratio (w/w) | 20:80 | Optimized ratios | 10:90 to 30:70 |
| Physical State | Amorphous | Less Crystalline/Amorphous | Amorphous |
| Dissolution Enhancement | 100% release at pH 6.8 | Significantly enhanced | High |
| Hydrogen Bonding | Present between drug and carrier | - | Expected |
| Stability | - | Stable | Good |
Data adapted from studies on hesperetin and Total Flavones of Hippophae rhamnoides L. (TFH).[10][11]
Experimental Protocols
The following are detailed protocols for the preparation of this compound-loaded nanoparticles, liposomes, and solid dispersions.
Protocol for Preparation of this compound Polymeric Nanoparticles
This protocol is based on the emulsification-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.[3]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Sonicate the mixture using a probe sonicator for 3 minutes (30 seconds on, 30 seconds off cycles) in an ice bath to form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 40°C for 2 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Quantified by dissolving a known amount of nanoparticles in a suitable organic solvent and analyzing the drug content using HPLC.
Protocol for Preparation of this compound Liposomes
This protocol utilizes the thin-film hydration method, a widely used technique for preparing multilamellar vesicles (MLVs).[12][13]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Drying: Further dry the film under a stream of nitrogen gas for 30 minutes to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding 10 mL of pre-warmed PBS (pH 7.4) and rotating the flask gently at 60°C for 1 hour. This will form a milky suspension of MLVs.
-
Sonication: To reduce the size and lamellarity of the liposomes, sonicate the suspension in a bath sonicator for 15-30 minutes.
-
Purification: To remove unencapsulated this compound, centrifuge the liposomal suspension at 10,000 rpm for 30 minutes and wash the pellet with PBS.
Characterization:
-
Vesicle Size and Zeta Potential: Measured using DLS.
-
Morphology: Observed by TEM.
-
Encapsulation Efficiency: Determined by separating the liposomes from the aqueous phase and quantifying the encapsulated drug.
Protocol for Preparation of this compound Solid Dispersion
This protocol employs the solvent evaporation method, which is suitable for thermolabile drugs.[10][11]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Ethanol
-
Magnetic stirrer
-
Water bath
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-carrier ratio) in 20 mL of ethanol with continuous stirring.
-
Solvent Evaporation: Evaporate the solvent in a water bath at 50°C under constant stirring until a solid mass is formed.
-
Drying: Place the solid mass in a vacuum oven at 40°C for 24 hours to ensure complete removal of the solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Characterization:
-
Drug Content Uniformity: Assessed by dissolving a known amount of the solid dispersion in a suitable solvent and quantifying the drug content by HPLC.
-
Solid-State Characterization: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Dissolution Studies: Performed using a standard dissolution apparatus to compare the release profile of the solid dispersion with that of the pure drug.
Visualizations
Experimental Workflows
Caption: Workflow for Polymeric Nanoparticle Preparation.
Caption: Workflow for Liposome Preparation.
Caption: Workflow for Solid Dispersion Preparation.
Potential Cellular Uptake and Signaling Pathway
Xanthones are known to be taken up by cells through various endocytic pathways. Once inside the cell, they can modulate signaling pathways involved in oxidative stress and inflammation.
Caption: Cellular Uptake and Anti-inflammatory Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of polyphenolic grape seed extract in polymer-coated liposomes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2,5-Dihydroxyxanthone for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges associated with the low aqueous solubility of 2,5-Dihydroxyxanthone in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a type of xanthone, a class of organic compounds naturally found in some plants. It has garnered research interest for its potential biological activities, including anticancer properties. However, like many xanthones, it is a hydrophobic molecule with poor aqueous solubility. This low solubility can lead to several issues in bioassays, such as precipitation in aqueous buffers, inaccurate concentration measurements, and underestimated biological activity, ultimately resulting in unreliable and difficult-to-reproduce experimental data.
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
A2: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for xanthones. A supplier of this compound indicates its solubility in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It is often available pre-dissolved in DMSO at a concentration of 10 mM. When diluting the stock solution into your aqueous assay buffer, do so gradually and with vigorous mixing to minimize precipitation. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q3: My compound precipitates when I add it to the cell culture medium. What can I do?
A3: This is a common problem with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: Your compound may be exceeding its solubility limit in the final assay medium.
-
Optimize the solvent concentration: While higher concentrations of co-solvents like DMSO can aid solubility, they can also be toxic to cells. It's crucial to determine the maximum tolerable concentration for your cell line, which is typically below 0.5%.
-
Use a pre-warmed medium: Adding the compound stock to a medium that is at 37°C can sometimes improve solubility.
-
Serial dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Consider alternative solubilization techniques: If simple dilution fails, you may need to employ methods like cyclodextrin complexation or nanoparticle formulation.
Q4: What are cyclodextrins and how can they help?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex." This complex is more water-soluble and can increase the effective concentration of the compound in your bioassay.
Q5: What are the different types of nanoparticle formulations I can use?
A5: Polymeric nanoparticles can be used to encapsulate this compound, improving its stability and solubility in aqueous environments. Common methods for preparing these nanoparticles include nanoprecipitation and solvent evaporation, which trap the compound within a biodegradable polymer matrix.
Troubleshooting Guides
Scenario 1: Precipitate forms immediately upon dilution of the DMSO stock solution in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Exceeded solubility limit | Decrease the final concentration of this compound. |
| Rapid change in polarity | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing. |
| Temperature shock | Ensure both the stock solution and the buffer are at room temperature before mixing. |
Scenario 2: The compound appears to be in solution initially but precipitates over time during the bioassay.
| Possible Cause | Troubleshooting Step |
| Slow precipitation kinetics | Reduce the final concentration of the compound. |
| Interaction with media components | Test the solubility in a simpler buffer (e.g., PBS) to identify problematic media components. |
| Temperature fluctuations | Ensure the incubator maintains a stable temperature. |
| Compound degradation | Assess the stability of this compound under your experimental conditions. |
Quantitative Data
| Solvent/Formulation | Solubility/Concentration | Remarks |
| DMSO | Soluble (Available as 10 mM solution) | A common solvent for preparing high-concentration stock solutions. |
| Chloroform | Soluble | --- |
| Dichloromethane | Soluble | --- |
| Ethyl Acetate | Soluble | --- |
| Acetone | Soluble | --- |
| Aqueous Buffer (e.g., PBS) | Very Poor | Experimental determination of the exact solubility is recommended. |
| Co-solvent System (e.g., DMSO/PBS) | Dependent on co-solvent ratio | Final DMSO concentration should be optimized for cell viability (typically <0.5%). |
| Cyclodextrin Complex | Enhanced aqueous solubility | The degree of enhancement depends on the type of cyclodextrin and complexation efficiency. |
| Nanoparticle Formulation | Dispersible in aqueous media | The compound is encapsulated, not truly dissolved. |
Experimental Protocols
1. Protocol for Preparing a Stock Solution of this compound
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Generalized Protocol for Cyclodextrin Inclusion Complexation (Co-precipitation Method)
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin). The concentration will need to be optimized.
-
Prepare a concentrated solution of this compound in an appropriate organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution can be filtered to remove any uncomplexed compound, or the complex can be isolated as a solid by lyophilization (freeze-drying).
3. Generalized Protocol for Polymeric Nanoparticle Formulation (Nanoprecipitation Method)
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol).
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours to allow the organic solvent to evaporate.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation.
Visualizations
The biological activity of xanthones is often linked to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and inflammation. The NF-κB and MAPK pathways are frequently implicated.
Technical Support Center: Solubility Enhancement of Xanthone Derivatives Using Co-solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of xanthone derivatives using co-solvents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is solubility enhancement a critical step for xanthone derivatives?
A1: Many xanthone derivatives exhibit a wide range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their therapeutic application is often hindered by their poor solubility in water.[1] Low aqueous solubility can lead to poor absorption and bioavailability, making it difficult to achieve therapeutic concentrations in the body. Enhancing solubility is therefore a crucial step in the development of xanthone-based pharmaceuticals.
Q2: What is the principle behind using co-solvents to enhance the solubility of xanthone derivatives?
A2: The use of co-solvents is a common strategy to increase the solubility of poorly water-soluble drugs. This technique involves adding a water-miscible organic solvent (the co-solvent) to an aqueous solution. The co-solvent reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds like xanthone derivatives. Essentially, the co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.
Q3: Which co-solvents are commonly used for xanthone derivatives?
A3: Common co-solvents for enhancing the solubility of hydrophobic compounds include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). The choice of co-solvent often depends on the specific xanthone derivative, the desired final formulation, and toxicity considerations. For instance, ethanol has been effectively used to increase the solubility of α-mangostin, a well-known xanthone.[2][3]
Q4: How does the concentration of the co-solvent affect solubility?
A4: The solubility of a xanthone derivative typically increases with a higher concentration of the co-solvent. However, the relationship is not always linear. It is essential to determine the optimal co-solvent concentration that provides the desired solubility enhancement without causing precipitation or other formulation issues. For some compounds, there may be a peak solubility at a specific co-solvent concentration, after which the solubility may decrease.
Troubleshooting Guide
Issue 1: Precipitation of the xanthone derivative upon addition to the co-solvent system.
-
Possible Cause: The concentration of the xanthone derivative exceeds its solubility limit in the specific co-solvent mixture.
-
Troubleshooting Steps:
-
Reduce Concentration: Start with a lower concentration of the xanthone derivative.
-
Increase Co-solvent Percentage: Gradually increase the proportion of the organic co-solvent in the mixture.
-
Gentle Heating and Agitation: Gently warm the solution while stirring to aid dissolution. Be cautious, as excessive heat can degrade some compounds.[4]
-
Sonication: Use a sonicator to provide energy to break down solute-solute interactions and facilitate dissolution.[4]
-
Stepwise Addition: Instead of adding the full amount of the aqueous phase at once, add it portion-wise to the solution of the xanthone derivative in the pure organic co-solvent.
-
Issue 2: Inconsistent or non-reproducible solubility data.
-
Possible Cause 1: The system has not reached equilibrium.
-
Troubleshooting Steps:
-
Increase Equilibration Time: The shake-flask method, a standard for solubility determination, requires sufficient time for equilibrium to be reached, often between 24 to 72 hours.[5][6]
-
Ensure Continuous Agitation: Use a reliable shaker with a consistent speed to ensure the solution is continuously and uniformly mixed.[5]
-
-
Possible Cause 2: Inaccurate temperature control.
-
Troubleshooting Steps:
-
Use a Temperature-Controlled Shaker/Incubator: Maintain a constant and accurate temperature throughout the experiment, as solubility is temperature-dependent.[7]
-
-
Possible Cause 3: Errors in sample handling and analysis.
-
Troubleshooting Steps:
-
Proper Phase Separation: Ensure complete separation of the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by filtration with a chemically inert filter (e.g., PTFE).[6]
-
Avoid Contamination: Use clean and dry equipment to prevent contamination that could affect solubility.[8]
-
Accurate Quantification: Use a validated analytical method, such as HPLC, with a proper calibration curve to accurately determine the concentration of the dissolved xanthone derivative.[6]
-
Issue 3: The solubility of the xanthone derivative decreases at high co-solvent concentrations.
-
Possible Cause: The polarity of the solvent system has become too low to effectively solvate the xanthone derivative, especially if the derivative possesses some polar functional groups.
-
Troubleshooting Steps:
-
Systematic Screening: Conduct a systematic screening of a wide range of co-solvent concentrations to identify the optimal ratio for maximum solubility.
-
Consider Ternary Systems: The addition of a small amount of a third solvent can sometimes improve solubility in binary co-solvent systems.
-
Data Presentation
The following tables summarize quantitative data on the solubility of xanthone and its derivatives in various co-solvent systems.
Table 1: Solubility of Xanthone in a Tricaprin-Tricaprylin Co-solvent Mixture at Different Temperatures
| Temperature (°C) | Mole Fraction of Tricaprin (x₂) | Solubility of Xanthone (Mole Fraction, x₁) |
| 30 | 0.00 | 0.0025 |
| 30 | 0.17 | 0.0035 |
| 30 | 0.36 | 0.0042 |
| 30 | 0.55 | 0.0038 |
| 30 | 0.77 | 0.0030 |
| 30 | 1.00 | 0.0020 |
| 45 | 0.00 | 0.0045 |
| 45 | 0.17 | 0.0062 |
| 45 | 0.36 | 0.0075 |
| 45 | 0.55 | 0.0068 |
| 45 | 0.77 | 0.0055 |
| 45 | 1.00 | 0.0038 |
| 60 | 0.00 | 0.0078 |
| 60 | 0.17 | 0.0108 |
| 60 | 0.36 | 0.0130 |
| 60 | 0.55 | 0.0118 |
| 60 | 0.77 | 0.0095 |
| 60 | 1.00 | 0.0065 |
| 75 | 0.00 | 0.0130 |
| 75 | 0.17 | 0.0180 |
| 75 | 0.36 | 0.0215 |
| 75 | 0.55 | 0.0195 |
| 75 | 0.77 | 0.0158 |
| 75 | 1.00 | 0.0108 |
Data adapted from a study on green solvent systems for xanthone solubility. The solubility profile shows a peak at a specific co-solvent ratio, and solubility increases with temperature.[8][9]
Table 2: Solubility of α-Mangostin in Different Solvents
| Solvent | Solubility (µg/mL) | Fold Increase vs. Water |
| Water | 0.2 ± 0.2 | 1 |
| Solid Dispersion with PVP | 2743 ± 11 | ~13715 |
| α-M/γ-CD Complex in Water | ~20 (estimated from 104 µM) | ~100 |
Data compiled from various studies on α-mangostin solubility enhancement.[6][10] Note that methods other than co-solvency, such as solid dispersions and cyclodextrin complexation, can lead to very significant increases in aqueous solubility.
Experimental Protocols
Detailed Methodology for Co-solvent Solubility Determination using the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of a xanthone derivative in a co-solvent system.
Materials:
-
Xanthone derivative (pure solid)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Purified water
-
Sealed containers (e.g., glass vials with screw caps)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of co-solvent/water mixtures at different volume/volume or weight/weight percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v of the organic co-solvent).
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid xanthone derivative to a known volume of each co-solvent mixture in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.[5]
-
Seal the containers tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the containers in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium (typically 24-72 hours).[6]
-
-
Phase Separation:
-
After equilibration, remove the containers and allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid phase.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[6]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved xanthone derivative.
-
-
Data Reporting:
-
Calculate the solubility of the xanthone derivative in each co-solvent mixture, typically expressed in mg/mL or mol/L.
-
Plot the solubility as a function of the co-solvent concentration.
-
Visualizations
Caption: Workflow for co-solvent solubility screening of xanthone derivatives.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
"stability of 2,5-Dihydroxyxanthone in DMSO stock solutions"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,5-Dihydroxyxanthone in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its DMSO stock solutions?
A1: For long-term storage, solid this compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] DMSO stock solutions should be prepared as aliquots in tightly sealed vials and stored at -20°C.[1] Under these conditions, the stock solutions are generally usable for up to two weeks.[1] For short-term storage, the compound is chemically stable under standard ambient room temperature conditions.[2][3]
Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound undergo without significant degradation?
A2: While specific data for this compound is not available, general studies on compound libraries in DMSO suggest high stability through multiple freeze-thaw cycles. One study indicated no significant compound loss after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C. Another study with a diverse set of compounds in DMSO showed that compound integrity was maintained for up to 25 cycles.
Q3: What are the primary factors that can contribute to the degradation of this compound in DMSO?
A3: The main factors that can affect the stability of compounds in DMSO are the presence of water, exposure to oxygen, and repeated freeze-thaw cycles.[4] Studies have shown that water is a more significant contributor to compound degradation than oxygen.[4] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to ambient air.
Q4: Is it necessary to use a specific type of container for storing DMSO stock solutions?
A4: General studies on compound stability have shown no significant difference in compound recovery between glass and polypropylene containers when stored at room temperature for up to 5 months.[4] Therefore, both glass and polypropylene vials are suitable for storing this compound stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots. Ensure the stock solution is not exposed to light for extended periods. |
| Inaccurate pipetting from a viscous DMSO stock, especially when cold. | Allow the stock solution to equilibrate to room temperature before use to ensure accurate pipetting. | |
| Precipitate observed in the stock solution after thawing. | The concentration of the compound exceeds its solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate completely before use. Ensure the compound is fully dissolved before making further dilutions. |
| Visible color change in the DMSO stock solution over time. | Potential degradation of the compound. | Discard the stock solution and prepare a fresh one. Store aliquots at -20°C or -80°C to minimize degradation. |
Stability of this compound in DMSO
| Storage Condition | Solvent | Duration | Expected Stability |
| -20°C in tightly sealed aliquots | Anhydrous DMSO | Up to 2 weeks | High stability, minimal degradation expected.[1] |
| 4°C | DMSO/water (90/10) | Up to 2 years | Approximately 85% of compounds remain stable.[5] |
| Room Temperature | Anhydrous DMSO | Up to 5 months | No significant difference in recovery from glass or polypropylene containers.[4] |
| 40°C | Anhydrous DMSO | Up to 15 weeks | Most compounds are expected to be stable.[4] |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol is a generalized method adapted from studies on compound library stability.[4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple small-volume aliquots in tightly sealed glass or polypropylene vials.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature). Include a control group stored at -80°C.
-
Time Points: At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of compound remaining.
Signaling Pathway
While the specific signaling pathway for this compound is not definitively established, studies on the structurally similar compound, 2',5'-dihydroxychalcone, have shown its involvement in the Nrf2/ARE (NF-E2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is crucial for cellular defense against oxidative stress. The activation of Nrf2 is mediated by the p38 MAPK (Mitogen-Activated Protein Kinase) and JNK (c-Jun N-terminal Kinase) pathways.
Caption: Proposed signaling pathway for this compound based on similar compounds.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. 2′,5′-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Dihydroxyxanthone | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroxyxanthone Stability at Physiological pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation profile of dihydroxyxanthones under physiological pH conditions (pH 7.4).
Frequently Asked Questions (FAQs)
Q1: How stable are dihydroxyxanthones at a physiological pH of 7.4?
Generally, polyphenolic compounds, including xanthones, tend to be less stable at higher pH values. However, studies on specific dihydroxyxanthones suggest some stability. For instance, 1,2-dihydroxyxanthone has been reported to be relatively stable at a pH close to that of the skin. The stability of a particular dihydroxyxanthone at pH 7.4 will depend on its specific structure, including the position of the hydroxyl groups. To obtain precise stability data for your dihydroxyxanthone of interest, it is recommended to conduct a formal stability study under your specific experimental conditions.
Q2: What are the primary factors that can influence the degradation of dihydroxyxanthones in my experiments?
Several factors can affect the stability of dihydroxyxanthones in solution:
-
pH: As mentioned, higher pH can lead to increased degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.
-
Metal Ions: Trace metal ions in your buffer or solvent can catalyze degradation reactions.
Q3: I am observing a rapid loss of my dihydroxyxanthone peak in my HPLC analysis. What could be the cause?
Rapid degradation can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include incorrect pH of the buffer, exposure of the solution to light or elevated temperatures, or the presence of oxidizing agents or metal ion contaminants in the reagents.
Q4: What are the expected degradation products of dihydroxyxanthones at physiological pH?
The exact degradation products will depend on the specific dihydroxyxanthone and the degradation pathway (e.g., hydrolysis, oxidation). At physiological pH, oxidation of the hydroxyl groups is a likely degradation pathway. This can lead to the formation of quinone-type structures or ring-opening products. To definitively identify the degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.
Troubleshooting Guides
Issue: Unexpectedly Fast Degradation of Dihydroxyxanthone in Solution
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your physiological buffer (e.g., Phosphate Buffered Saline - PBS) using a calibrated pH meter. Ensure the buffer has sufficient buffering capacity to maintain the pH at 7.4 throughout the experiment. |
| Exposure to Light | Protect your dihydroxyxanthone solutions from light by using amber vials or wrapping the containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Elevated Temperature | Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). Avoid leaving solutions at room temperature for extended periods. |
| Oxidation | Prepare buffers and solutions with deoxygenated water by sparging with an inert gas like nitrogen or argon. Consider adding an antioxidant to your formulation if compatible with your experimental goals. |
| Metal Ion Contamination | Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffer system, if it does not interfere with your experiment. |
| Microbial Contamination | Filter-sterilize your buffer solutions, especially for long-term stability studies, to prevent microbial growth that could alter the pH or degrade the compound. |
Quantitative Data Summary
The following table summarizes the available stability information for select dihydroxyxanthones. It is important to note that specific quantitative data at pH 7.4 is limited in the public domain, and the information below is based on studies conducted at pH values close to physiological conditions.
| Dihydroxyxanthone | pH | Conditions | Stability Observation | Reference |
| 1,2-Dihydroxyxanthone | Close to skin pH | Time-course UV-Vis spectroscopy | Reported to be more stable than other tested xanthones. | |
| 1,3-Dihydroxy-2-methylxanthone | 1N NaOH (alkaline) | HPLC analysis after 36 hours | Subjected to basic degradation. |
Experimental Protocols
Protocol: Stability Assessment of a Dihydroxyxanthone at Physiological pH (7.4)
This protocol outlines a general procedure for evaluating the stability of a dihydroxyxanthone in a phosphate-buffered saline (PBS) solution at pH 7.4 using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Dihydroxyxanthone standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Amber HPLC vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Incubator or water bath set to 37°C
3. Procedure:
-
Preparation of PBS (pH 7.4): Prepare PBS solution according to standard laboratory protocols and adjust the pH to 7.4 using a calibrated pH meter.
-
Preparation of Dihydroxyxanthone Stock Solution: Accurately weigh a known amount of the dihydroxyxanthone standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
Preparation of Stability Samples: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Prepare multiple aliquots in amber vials.
-
Stability Study Incubation:
-
Place the vials in an incubator or water bath maintained at 37°C to simulate physiological temperature.
-
Protect the samples from light throughout the incubation period.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw a vial from the incubator.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for xanthone analysis is a gradient of acetonitrile and water (with 0.1% formic or acetic acid). A starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the dihydroxyxanthone (typically in the range of 240-350 nm).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Quantify the peak area of the dihydroxyxanthone at each time point.
-
Plot the percentage of the remaining dihydroxyxanthone against time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the compound under these conditions.
-
Visualizations
Technical Support Center: Troubleshooting Low Yield in 2,5-Dihydroxyxanthone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 2,5-Dihydroxyxanthone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this compound synthesis?
A1: The reported yields for hydroxyxanthone synthesis vary significantly depending on the chosen synthetic route, starting materials, and catalyst. Yields can range from as low as 11% to over 75%.[1][2] For instance, syntheses using 2,6-dihydroxybenzoic acid have reported yields between 11.15% and 33.42%, while methods employing Eaton's reagent have achieved yields up to 76% for certain xanthone derivatives.[1][2]
Q2: What are the most common causes of low yield in this synthesis?
A2: Low yields are often attributed to several factors:
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Incomplete Reactions: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Side Reactions: The formation of undesirable side products, such as isomers or polymeric materials, is a common issue. High temperatures can sometimes lead to isomerization.[3]
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. Both traditional Lewis acids and newer reagents like Eaton's reagent have their own optimal conditions.[1][2]
-
Purity of Starting Materials: Impurities in the reactants, such as the starting phenolic compounds or benzoic acid derivatives, can inhibit the reaction or lead to side products.
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Product Degradation: The xanthone core can be sensitive to harsh reaction conditions (e.g., very high temperatures or strong acids), leading to decomposition.
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps like recrystallization or column chromatography.
Q3: Which synthetic method is most reliable for achieving higher yields?
A3: While several methods exist, the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) for the cyclo-acylation of a phenolic compound with a dihydroxybenzoic acid is frequently reported to give higher yields compared to older methods.[1][2] This method often proceeds directly to the xanthone without the formation of a stable benzophenone intermediate, which can be a yield-limiting step in other routes.[2]
Q4: How can I minimize the formation of isomers?
A4: Isomer formation is a common issue in Friedel-Crafts type reactions. To minimize it:
-
Control the Temperature: Lower reaction temperatures can favor the formation of a specific, kinetically preferred isomer.[3]
-
Choice of Reactants: The substitution pattern of your phenol and benzoic acid derivative dictates the possible regioisomers. Carefully select starting materials to favor the desired 2,5-substitution pattern.
-
Solvent and Catalyst: The reaction medium and the nature of the Lewis acid catalyst can influence the regioselectivity of the acylation.
Q5: What is the best way to purify the crude this compound?
A5: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol, methanol, or aqueous mixtures) or by column chromatography on silica gel.[4] The choice depends on the nature of the impurities. If the crude product is a dark, tarry substance, column chromatography is often necessary to separate the desired product from polymeric byproducts.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction has failed, with only starting materials visible on TLC/NMR.
-
Q: My reaction didn't work. What should I check first?
-
A: First, verify the integrity and activity of your catalyst. If using a hygroscopic catalyst like zinc chloride or aluminum chloride, ensure it is anhydrous. For reagents like Eaton's, it should be freshly prepared for best results. Next, confirm that the reaction temperature was maintained at the appropriate level for the duration of the experiment. Finally, re-check the purity of your starting materials, as impurities can halt the reaction.
-
Problem 2: The yield is low, and the crude product contains significant unreacted starting materials.
-
Q: How can I drive the reaction further to completion?
-
A: To improve conversion, you can try extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can cause degradation.[3] Alternatively, increasing the molar ratio of the catalyst (e.g., from 5 mol% to 10 mol%) can improve reaction rates and yield, though further increases may offer no benefit.[5][6]
-
Problem 3: The crude product is a complex mixture of spots on TLC, and the desired product is a minor component.
-
Q: My reaction produced multiple products. What went wrong?
-
A: This often points to a lack of selectivity or product degradation. The primary cause is often the reaction temperature being too high, which can lead to the formation of multiple isomers or decomposition.[3] Consider running the reaction at a lower temperature for a longer period. Also, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reactants or product are sensitive to oxidation.
-
Problem 4: The isolated yield is significantly lower than the crude yield after purification.
-
Q: I'm losing most of my product during purification. How can I improve this?
-
A: Significant loss during purification suggests that the chosen method may not be optimal.
-
For Recrystallization: Ensure you are not using an excessive volume of solvent, as this will keep more of your product dissolved. Test different solvents to find one where the product has high solubility at high temperatures but low solubility at room temperature.
-
For Column Chromatography: The product may be adsorbing irreversibly to the silica gel. You can try deactivating the silica gel with a small amount of a polar solvent like triethylamine mixed into your eluent system.
-
-
Section 3: Data Summary
Table 1: Comparison of Conditions and Yields for Hydroxyxanthone Synthesis
| Catalyst / Reagent | Starting Materials Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Eaton's Reagent | 2,6-Dihydroxybenzoic acid + Phenol | 80 ± 3 | 3 | 11.15 - 33.42 | [1][7] |
| Thermolysis (water) | 2,2',4,4'-Tetrahydroxybenzophenone | 200 | 24 | 88 | [8] |
| Cesium Fluoride (CsF) | Silylaryl triflate + Salicylate | 65 | 24 | 75 | [9] |
| SnCl₂·2H₂O / HCl | 2-Nitroxanthone (reduction step) | Reflux | - | 60.60 | [4] |
Section 4: Experimental Protocols
Protocol: Synthesis of Hydroxyxanthone using Eaton's Reagent
This protocol is a generalized procedure based on common literature methods for synthesizing hydroxyxanthones.[1][7]
Materials:
-
2,6-Dihydroxybenzoic acid (1.0 eq)
-
Phenolic compound (e.g., Hydroquinone) (1.0 - 1.2 eq)
-
Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid, 1:10 w/w)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxybenzoic acid (e.g., 10.2 mmol) and the selected phenol derivative (e.g., 10.0 mmol).
-
Carefully add Eaton's reagent (e.g., 5-10 mL) to the flask while stirring. The mixture may become warm.
-
Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water. This will precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes to an hour to ensure complete precipitation and to dissolve excess reagent.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure hydroxyxanthone.
Section 5: Visual Guides
Diagrams for Troubleshooting and Workflow
Caption: A general workflow for systematically troubleshooting low product yield.
Caption: Simplified reaction pathway highlighting where side reactions can occur.
Caption: A decision tree to diagnose issues based on crude product analysis.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanthone Synthesis with Eaton's Reagent
Welcome to the technical support center for the synthesis of xanthones using Eaton's reagent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Eaton's reagent and how is it used in xanthone synthesis?
A1: Eaton's reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio (approximately 7.7 wt% P₂O₅).[1][2] It serves as a powerful condensing and cyclizing agent. In xanthone synthesis, it facilitates the Friedel-Crafts acylation of a phenol with a salicylic acid derivative, followed by an intramolecular cyclization to form the xanthone core.[1][3] The reagent promotes the formation of a highly reactive acylium ion from the salicylic acid, which then reacts with the phenol.[1][3]
Q2: What is the general reaction mechanism for xanthone synthesis using Eaton's reagent?
A2: The reaction proceeds through a proposed two-step mechanism:
-
Acylium Ion Formation: Eaton's reagent activates the carboxylic acid of the salicylic acid derivative to form an acylium ion.
-
Friedel-Crafts Acylation and Cyclization: The electron-rich phenol attacks the acylium ion in a Friedel-Crafts acylation reaction to form a benzophenone intermediate. This intermediate is typically not isolated and undergoes a subsequent intramolecular cyclization (oxa-ring closure) to yield the final xanthone product.[1][3]
Q3: What are the key advantages of using Eaton's reagent over other methods?
A3: Eaton's reagent offers several advantages over traditional methods like the ZnCl₂/POCl₃ mixture, including:
-
Higher Reactivity and Yields: It is often more effective, leading to higher yields of the desired xanthone.[1][4][5]
-
Milder Reaction Conditions: The reactions can often be performed at lower temperatures compared to methods requiring polyphosphoric acid (PPA).[6]
-
Simplified Procedure: It often allows for a one-pot synthesis, simplifying the experimental setup and workup.[7]
-
Direct Cyclization: For many substrates, Eaton's reagent promotes direct cyclization to the xanthone without the need to isolate the benzophenone intermediate.[4][5]
Troubleshooting Guide
Problem 1: Low or No Yield of Xanthone Product
| Possible Cause | Troubleshooting Step |
| Inappropriate electronic nature of substrates. | The success of this reaction is highly dependent on the electronic properties of both the salicylic acid and the phenol. Electron-rich phenols (e.g., phloroglucinol, resorcinol) are required for good yields.[1][8][9] Electron-poor phenols are generally not suitable for this reaction.[1][8][9] Counter-intuitively, more electron-rich salicylic acids can sometimes give better yields than their electron-poor counterparts, as highly reactive acylium ions from the latter can lead to side products.[1] |
| Poor quality or improperly prepared Eaton's reagent. | Use freshly prepared Eaton's reagent for a cleaner reaction profile.[6] Ensure the P₂O₅ is fully dissolved in the methanesulfonic acid. |
| Suboptimal reaction temperature or time. | A typical starting point is 80°C for 1.5 hours.[1] However, optimization may be necessary depending on the specific substrates. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Formation of a stable benzophenone intermediate. | For some substrates, particularly less electron-rich phenols like resorcinol derivatives, the reaction may stop at the benzophenone stage.[1][9] In such cases, a two-step procedure involving isolation of the benzophenone followed by a separate cyclization step (e.g., thermolysis in water at high temperature) may be necessary.[1] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Self-condensation or polymerization of starting materials. | This can occur with highly reactive substrates. Consider lowering the reaction temperature or slowly adding one of the reactants to the reaction mixture. |
| Formation of symmetrical benzophenone. | When using substrates like 4-hydroxysalicylic acid and resorcinol, the formation of a symmetrical 2,2′,4,4′-tetrahydroxybenzophenone has been observed.[1] This side product can be difficult to separate from the desired xanthone. Modifying the substitution pattern of the starting materials may be necessary to avoid this. |
| Sulfonation of aromatic rings. | Eaton's reagent contains methanesulfonic acid, which can act as a sulfonating agent at higher temperatures. If sulfonation is observed, try running the reaction at a lower temperature. |
Experimental Protocols
Preparation of Eaton's Reagent (7.5 wt%)
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
Procedure:
-
In a fume hood, carefully and slowly add phosphorus pentoxide (12 g) to methanesulfonic acid (100 mL) in a flask, while monitoring the temperature.[6]
-
Control the rate of addition to keep the temperature below 25°C to manage the slight exotherm.[6]
-
Once the addition is complete, stir the mixture at ambient temperature for 18 hours to ensure complete dissolution.[6]
-
Store the freshly prepared Eaton's reagent in an airtight container under a nitrogen atmosphere.[6] For best results, use freshly prepared reagent.[6]
Representative Procedure for Xanthone Synthesis
This procedure describes the synthesis of 1,3-dimethoxyxanthone.[1]
Materials:
-
Salicylic acid
-
1,3,5-trimethoxybenzene
-
Eaton's reagent
-
Schlenk tube
-
Argon or Nitrogen atmosphere
Procedure:
-
Add salicylic acid (1.5 equivalents) and 1,3,5-trimethoxybenzene (1.0 equivalent) to a Schlenk tube under an inert atmosphere (Argon).[1]
-
Add Eaton's reagent (e.g., 10 mL for a 10 mmol scale reaction) to the mixture.[1]
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Seal the Schlenk tube and stir the resulting slurry at 80°C for 1.5 hours. The reaction mixture should turn into a dark brown solution.[1]
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After the reaction is complete, cool the mixture to approximately 25°C.[1]
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Pour the reaction mixture into ice, which will result in the formation of a pale pinkish slurry.[1]
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Vigorously stir the slurry for 20 minutes to ensure complete precipitation of the product.[1]
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Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by trituration or column chromatography.
Data Presentation
Table 1: Effect of Substituents on Xanthone Synthesis Yield
| Salicylic Acid Derivative | Phenol Derivative | Product | Yield (%) | Reference |
| Salicylic acid | Phloroglucinol | 1,3-dihydroxyxanthone | 67 | [1] |
| 5-Nitrosalicylic acid | Phloroglucinol | 1,3-dihydroxy-7-nitroxanthone | 32 | [1] |
| Salicylic acid | 1,3,5-trimethoxybenzene | 1,3-dimethoxyxanthone | 91 | [1] |
| 3-Hydroxy-2-naphthoic acid | 1,3,5-trimethoxybenzene | 1,3-dimethoxy-benzoxanthone | 82 | [1] |
| 4-Hydroxysalicylic acid | Resorcinol | 3,6-dihydroxyxanthone (via benzophenone intermediate) | 32 (benzophenone), 88 (cyclization) | [1] |
Visualizations
Caption: General workflow for xanthone synthesis using Eaton's reagent.
Caption: Troubleshooting decision tree for low xanthone yield.
References
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Potential Interference of 2,5-Dihydroxyxanthone in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by 2,5-Dihydroxyxanthone in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a chemical compound belonging to the xanthone class, which are naturally occurring compounds found in some plants. In drug discovery and biological research, xanthone derivatives are often investigated for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Your assay may be designed to screen for or characterize the biological activity of this compound or similar molecules.
Q2: What is fluorescence assay interference?
A2: Fluorescence assay interference refers to any process that disrupts the accurate measurement of the intended fluorescent signal in an assay. This can lead to false-positive or false-negative results. Common causes of interference from test compounds include autofluorescence and fluorescence quenching.[1][2][3]
Q3: Can this compound interfere with my fluorescence assay?
A3: Yes, it is possible. Like many aromatic compounds with conjugated ring systems, xanthone derivatives have the potential to be fluorescent themselves (autofluorescence) or to absorb the light used to excite the assay's fluorophore or the light emitted by it (quenching).[3] This intrinsic property can lead to inaccurate readings in fluorescence-based assays.
Q4: What is autofluorescence and how does it cause interference?
A4: Autofluorescence is the natural fluorescence emitted by a compound when it absorbs light.[1] If this compound is autofluorescent in the same wavelength range as your assay's fluorophore, the instrument will detect this additional light, leading to an artificially high signal. This can be misinterpreted as a positive result in "signal-on" assays.[2]
Q5: What is fluorescence quenching and how does it cause interference?
A5: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[4][5] this compound could potentially quench your assay's signal if its absorbance spectrum overlaps with the excitation or emission spectrum of your assay's fluorophore. This "inner filter effect" reduces the amount of light reaching the fluorophore or the detector, resulting in a lower signal that could be misinterpreted as a positive result in "signal-off" assays or a false negative in "signal-on" assays.[3]
Troubleshooting Guides
Issue 1: Unusually High "Hit" Rate in a Primary Fluorescence-Based Screen
If your high-throughput screening (HTS) campaign using this compound or a library containing similar compounds yields a surprisingly high number of positive results, it may be due to compound autofluorescence rather than genuine biological activity.[1]
Caption: Troubleshooting workflow for high hit rates in fluorescence assays.
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay.[2]
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates (to minimize background)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the primary assay.
-
Add the compound dilutions to the wells of a black microplate. Include wells with assay buffer only as a blank control.
-
Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and settings as the primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.[2]
| Strategy | Description | Advantages | Disadvantages |
| Spectral Shift | Switch to a fluorophore with excitation and emission wavelengths that are further away from the autofluorescence profile of this compound. "Red-shifting" the assay is a common and effective strategy.[1] | Can completely eliminate interference. | May require re-optimization of the assay. |
| Time-Resolved Fluorescence (TRF) | Use fluorophores with long fluorescence lifetimes (e.g., lanthanide chelates). A time delay is introduced between excitation and emission detection, allowing the short-lived background fluorescence from the compound to decay. | Highly effective at reducing background fluorescence. | Requires a plate reader with TRF capabilities. |
| Pre-read Subtraction | In the primary assay, perform a fluorescence reading after adding this compound but before adding the fluorescent substrate or final assay component. This baseline reading can be subtracted from the final reading. | Simple to implement with standard equipment. | Assumes compound fluorescence does not change during the assay. |
| Counter-screen | Screen all "hits" in a parallel assay that contains all components except the biological target. Any activity in this assay can be attributed to interference.[6] | Provides a direct measure of compound interference. | Increases the number of assays to be run. |
Issue 2: Apparent Inhibition or Lower-Than-Expected Signal
If you observe a concentration-dependent decrease in your fluorescence signal when testing this compound, it could be due to fluorescence quenching.
Caption: Troubleshooting workflow for decreased signal in fluorescence assays.
Objective: To determine if this compound quenches the fluorescence of the assay's reporter fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.[5][7]
| Strategy | Description | Advantages | Disadvantages |
| Decrease Compound Concentration | Lower the concentration of this compound in the assay to a range where quenching is minimized. | Simple to implement. | May reduce the ability to detect weak biological activity. |
| Change Fluorophore | Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound. | Can eliminate the inner filter effect. | May require re-optimization of the assay. |
| Use a Different Assay Format | If possible, switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance, or mass spectrometry) to confirm the biological activity.[3] | Eliminates fluorescence-specific interference. | May be more time-consuming or require different instrumentation. |
| Mathematical Correction | For inner filter effect, correction formulas can be applied if the absorbance of the compound at the excitation and emission wavelengths is known. | Can salvage data from existing experiments. | Requires additional absorbance measurements and can be complex to apply accurately. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate common experimental workflows and a hypothetical signaling pathway that might be investigated using fluorescence assays where interference from compounds like this compound could be a concern.
Caption: A typical high-throughput screening workflow incorporating interference assays.
Caption: A hypothetical signaling pathway where a fluorescent substrate is used.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quenching Effects of Xanthones in Fluorescent Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching phenomena when using xanthone-containing compounds in fluorescent cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are xanthones and why might they interfere with my fluorescence imaging?
Xanthones are a class of organic compounds with a characteristic three-ring structure. They are found in many natural products and are also synthesized for various pharmacological applications, including as potential anticancer agents. Due to their aromatic nature and specific absorption spectra, xanthones can interact with fluorescent dyes and lead to a decrease in the observed fluorescence intensity, a phenomenon known as quenching.
Q2: What are the primary mechanisms by which xanthones can quench fluorescence?
There are several ways xanthones can cause fluorescence quenching:
-
Inner Filter Effect (IFE): If a xanthone absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light reaching the fluorophore or the detector, respectively. This is not a true molecular quenching event but rather an artifact of spectral overlap.
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of your fluorescent dye (the donor) overlaps with the absorption spectrum of the xanthone (the acceptor), and they are in close proximity (typically 1-10 nm), non-radiative energy transfer can occur from the dye to the xanthone. This results in quenching of the donor's fluorescence.
-
Static Quenching: Xanthones can form a non-fluorescent complex with your fluorescent probe in the ground state. This complex will not emit light upon excitation, leading to a decrease in the overall fluorescence signal.
-
Dynamic (Collisional) Quenching: An excited fluorophore can be deactivated upon collision with a xanthone molecule, returning to the ground state without emitting a photon.
Q3: How can I determine if my xanthone compound is causing fluorescence quenching?
A key indicator is a decrease in fluorescence intensity in your samples treated with the xanthone compound compared to your untreated controls, assuming all other experimental conditions are identical. To investigate further, you can perform a concentration-dependent study. If the fluorescence intensity decreases as the concentration of the xanthone increases, it is a strong indication of quenching.
Q4: Can xanthones themselves be fluorescent?
Yes, some xanthone derivatives are inherently fluorescent and are even developed as fluorescent probes. This can complicate experiments, as their emission might overlap with your intended fluorescent signal, leading to background noise or what appears to be a lack of quenching. It is crucial to characterize the spectral properties of your specific xanthone compound.
Troubleshooting Guide
Issue: My fluorescence signal is significantly weaker or absent in cells treated with a xanthone compound.
Step 1: Characterize the Spectral Properties
Action:
-
Measure the UV-Vis absorption spectrum of your xanthone compound.
-
Measure the fluorescence excitation and emission spectra of your xanthone compound (if any).
-
Compare these spectra with the excitation and emission spectra of your fluorescent probe.
Rationale: This will help you identify potential spectral overlap that could lead to the inner filter effect or FRET.
Step 2: Rule out the Inner Filter Effect
Action:
-
If there is significant spectral overlap, try to select a different fluorescent probe with excitation and emission wavelengths that do not overlap with the xanthone's absorption.
-
If changing the probe is not possible, use lower concentrations of the xanthone and/or the fluorescent dye to minimize the effect.
-
In quantitative experiments, you may need to apply a mathematical correction for the inner filter effect.
Rationale: The inner filter effect is a common artifact that can be mistaken for true quenching.[1][2][3]
Step 3: Distinguish Between Static and Dynamic Quenching
Action:
-
Perform fluorescence lifetime measurements. Dynamic quenching will decrease the fluorescence lifetime of the fluorophore, while static quenching will not.
-
Analyze the effect of temperature. Dynamic quenching rates typically increase with temperature, while static quenching is often reduced at higher temperatures due to the dissociation of the ground-state complex.
Rationale: Understanding the quenching mechanism can provide insights into the nature of the interaction between the xanthone and the fluorophore.[4][5][6][7]
Step 4: Consider FRET as a Possibility
Action:
-
Examine the spectral overlap between the emission of your fluorescent dye and the absorption of the xanthone. Significant overlap is a prerequisite for FRET.
-
If FRET is suspected, you can sometimes observe sensitized emission from the acceptor (the xanthone), although many xanthones have low fluorescence quantum yields.
-
FRET efficiency is highly dependent on the distance between the donor and acceptor.
Rationale: FRET is a powerful mechanism for quenching over short distances and can indicate a close association between the xanthone and the labeled cellular component.[8][9][10][11]
Quantitative Data
The potential for a xanthone to quench a specific fluorophore is highly dependent on their respective spectral properties and their interaction in the cellular environment. Below is a table summarizing the typical absorption maxima of the xanthone backbone and the excitation/emission maxima of common fluorophores to help assess the potential for spectral overlap and the inner filter effect.
| Compound Class | Typical Absorption Maxima (nm) | Potential for Quenching |
| Xanthones | ~240-260, ~310-320, ~350-360[1][3][8][12][13] | High potential for IFE with UV/blue excitable dyes. Potential for FRET with blue/green emitting dyes. |
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Quenching by Xanthones |
| DAPI | 358 | 461 | High (IFE due to overlap with xanthone absorption in the UV range).[6] |
| FITC | 494 | 518 | Moderate (Potential for FRET if xanthone absorption extends into the blue-green region).[6] |
| TRITC | 557 | 576 | Low (Less likely to have significant spectral overlap with the primary absorption bands of simple xanthones). |
| Rhodamine B | 554 | 578 | Low to Moderate (Similar to TRITC, but some rhodamines have broader absorption).[2] |
Note: This table provides a general guideline. The exact spectral properties of specific xanthone derivatives and fluorophores can vary. It is essential to measure the spectra of your particular compounds.
Experimental Protocols
Protocol 1: Basic Cellular Fluorescence Quenching Assay
Objective: To determine if a xanthone compound quenches the fluorescence of a cellular probe in a concentration-dependent manner.
Methodology:
-
Cell Culture and Staining:
-
Plate cells in a multi-well imaging plate (e.g., 96-well black, clear-bottom).
-
Stain the cells with your fluorescent probe according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
-
Xanthone Treatment:
-
Prepare a serial dilution of your xanthone compound in an appropriate vehicle (e.g., DMSO) and then dilute into cell culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Add the different concentrations of the xanthone compound to the wells. Include a vehicle-only control.
-
Incubate for a period relevant to your experiment (e.g., 1-24 hours).
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Use consistent acquisition settings (e.g., excitation intensity, exposure time, gain) for all wells.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity per cell or per well for each concentration of the xanthone.
-
Plot the normalized fluorescence intensity as a function of the xanthone concentration. A downward trend indicates quenching.
-
Protocol 2: In Vitro Spectral Analysis for Quenching Potential
Objective: To assess the potential for inner filter effect and FRET between a xanthone and a fluorescent dye in a cell-free system.
Methodology:
-
Prepare Solutions:
-
Prepare stock solutions of your xanthone and fluorescent dye in a suitable solvent (e.g., DMSO, ethanol, or buffer).
-
-
Absorption Spectroscopy:
-
Measure the UV-Vis absorption spectrum of the xanthone.
-
Measure the UV-Vis absorption spectrum of the fluorescent dye.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the fluorescent dye when excited at its absorption maximum.
-
Create a series of solutions containing a fixed concentration of the fluorescent dye and increasing concentrations of the xanthone.
-
Measure the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Overlay the absorption spectrum of the xanthone with the emission spectrum of the fluorescent dye to visually inspect for spectral overlap (potential for FRET).
-
Plot the fluorescence intensity of the dye at its emission maximum as a function of the xanthone concentration. A decrease in intensity suggests quenching.
-
To correct for the inner filter effect, use the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where F_corrected is the corrected fluorescence intensity, F_observed is the measured intensity, A_ex is the absorbance of the xanthone at the excitation wavelength of the dye, and A_em is the absorbance of the xanthone at the emission wavelength of the dye.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing xanthone-induced fluorescence quenching.
Caption: Simplified diagrams of common fluorescence quenching mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the unusual fluorescence properties of xanthone in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Triple Band Excitation: DAPI-FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]
- 7. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence Microscopy Errors [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Xanthone based Pb2+ selective turn on fluorescent probe for living cell staining - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Xanthone [webbook.nist.gov]
- 13. thieme-connect.com [thieme-connect.com]
"minimizing batch-to-batch variability in 2,5-Dihydroxyxanthone synthesis"
Welcome to the technical support center for the synthesis of 2,5-Dihydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing detailed solutions and preventative measures.
Q1: My reaction is producing a significant amount of a byproduct, which I suspect is an isomer. How can I improve the regioselectivity for this compound?
A1: The formation of isomers, particularly 2,7-dihydroxyxanthone, is a common challenge in xanthone synthesis, often arising from a loss of regioselectivity at higher temperatures. The key to minimizing isomer formation is precise temperature control.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can favor the formation of thermodynamically more stable, but undesired, isomers. For Friedel-Crafts type reactions, maintaining a lower temperature is crucial.
-
Optimize the Catalyst: The choice of Lewis acid catalyst can influence regioselectivity. While stronger Lewis acids may increase the reaction rate, they can also lead to more side products. A comparative study of catalysts like ZnCl₂ and Eaton's reagent for a similar synthesis of 3,7-dihydroxyxanthone from 2,5-dihydroxybenzoic acid showed that ZnCl₂ provided a higher yield under microwave-assisted conditions.[1][2][3] Experimenting with different catalysts and their concentrations is recommended.
-
Slow Reagent Addition: Adding the acylating agent or the catalyst dropwise at a controlled temperature can help to dissipate heat and maintain better control over the reaction, thus improving selectivity.
Logical Troubleshooting Flow for Isomer Formation
Caption: Troubleshooting workflow for addressing isomer formation.
Q2: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, including incomplete reactions, side reactions, and degradation of the product.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the 2,6-dihydroxybenzoic acid and hydroquinone. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Anhydrous Conditions: Friedel-Crafts and related acylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can deactivate the Lewis acid catalyst.
-
Reaction Time and Temperature: As with regioselectivity, reaction time and temperature are critical. Insufficient reaction time will lead to incomplete conversion, while excessive time or temperature can cause product degradation or the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Activity: The activity of the Lewis acid catalyst is crucial. Use freshly opened or properly stored catalyst. For instance, Eaton's reagent (a mixture of P₂O₅ in methanesulfonic acid) should be freshly prepared for best results.[4]
-
Work-up Procedure: Ensure that the work-up procedure is not causing loss of product. Quenching the reaction with ice-cold water is a common step, and the resulting precipitate should be thoroughly collected.[3]
Quantitative Data on Hydroxyxanthone Synthesis Yields
| Starting Materials | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| 2,5-Dihydroxybenzoic acid and Resorcinol | Eaton's Reagent | Microwave (180W), 2 min | 3,7-Dihydroxyxanthone | 9.38% | [1][2][3] |
| 2,5-Dihydroxybenzoic acid and Resorcinol | ZnCl₂ | Microwave (180W), 22 min | 3,7-Dihydroxyxanthone | 23.07% | [1][2][3] |
| 2,6-Dihydroxybenzoic acid and various phenols | Eaton's Reagent | 80-85°C, 3 h | Hydroxyxanthones | 11-33% | [5][6] |
Q3: I am having difficulty purifying the crude this compound from its isomers and other impurities. What purification methods are most effective?
A3: The separation of dihydroxyxanthone isomers can be challenging due to their similar polarities. A combination of chromatographic and recrystallization techniques is often necessary.
Purification Strategy:
-
Column Chromatography: This is the primary method for separating the desired product from isomers and other byproducts.
-
Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent and gradually increasing the polarity is typically effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[7][8] The optimal solvent system should be determined by preliminary TLC analysis.
-
Recrystallization: This technique is used to further purify the fractions obtained from column chromatography.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for polar organic compounds include ethanol, methanol, acetone, or mixtures with water or non-polar solvents like hexane.[4]
-
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or acetic acid) is a good starting point for method development.[9][10]
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
General Protocol for Hydroxyxanthone Synthesis using Eaton's Reagent[1][11]
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,6-dihydroxybenzoic acid (1 equivalent) and hydroquinone (1-1.2 equivalents).
-
Reaction Initiation: Carefully add freshly prepared Eaton's reagent (a solution of ~7.7 wt% P₂O₅ in methanesulfonic acid) to the flask. A typical ratio is approximately 5 mL of Eaton's reagent per 10 mmol of the limiting reagent.
-
Reaction Conditions: Heat the reaction mixture to 80-85°C with stirring for approximately 3 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-cold water.
-
Isolation: Stir the resulting precipitate for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent.
Signaling Pathway (Hypothetical Reaction Mechanism)
The synthesis of xanthones via the condensation of a salicylic acid derivative and a phenol derivative, such as hydroquinone, using a strong acid catalyst like Eaton's reagent, is believed to proceed through a Friedel-Crafts acylation followed by an intramolecular cyclization.
Caption: Proposed reaction pathway for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencetechindonesia.com [sciencetechindonesia.com]
- 3. sciencetechindonesia.com [sciencetechindonesia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 2,5-Dihydroxyxanthone and 1,7-Dihydroxyxanthone
In the landscape of oncological research, the exploration of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Xanthones, a class of polyphenolic compounds, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides a detailed comparison of the cytotoxic profiles of two specific dihydroxyxanthone isomers: 2,5-dihydroxyxanthone and 1,7-dihydroxyxanthone, focusing on their efficacy, underlying mechanisms, and the experimental methodologies used for their evaluation.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and 1,7-dihydroxyxanthone has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1,7-Dihydroxyxanthone | HepG2 (Human Liver Carcinoma) | MTT | 13.2 | [1] |
| This compound | HepG2 (Human Liver Carcinoma) | MTT | 23.8 | [1] |
From the available data, 1,7-dihydroxyxanthone demonstrates a higher cytotoxic potency against the HepG2 human liver carcinoma cell line compared to this compound , as evidenced by its lower IC50 value[1]. Further studies on a broader range of cancer cell lines are necessary to establish a comprehensive comparative profile.
Experimental Protocols
The evaluation of cytotoxicity for these xanthone derivatives predominantly relies on colorimetric assays that measure cell viability. The following is a detailed protocol for the MTT assay, a commonly employed method in this context.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound and 1,7-dihydroxyxanthone (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the xanthone compounds. A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a further 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of xanthone derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. While the precise signaling pathways for this compound and 1,7-dihydroxyxanthone are still under extensive investigation, studies on related compounds suggest potential mechanisms.
Potential Apoptosis Induction by 1,7-Dihydroxyxanthone via MAPK Pathway
Research on a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has indicated that its cytotoxic effects on multidrug-resistant cancer cells are associated with the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. It is plausible that 1,7-dihydroxyxanthone could induce apoptosis through a similar mechanism, involving the activation of stress-activated protein kinases like JNK and p38, and the downregulation of pro-survival signals from ERK.
Caption: Hypothesized MAPK-mediated apoptosis by 1,7-dihydroxyxanthone.
General Mechanism of Xanthone-Induced Cytotoxicity: Topoisomerase Inhibition
Many xanthone derivatives have been reported to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering an apoptotic cascade. This represents a plausible general mechanism through which both this compound and 1,7-dihydroxyxanthone may induce cytotoxicity.
Caption: Topoisomerase II inhibition as a potential mechanism for dihydroxyxanthones.
References
Dihydroxyxanthones as Antioxidants: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyxanthones, a subclass of xanthone compounds characterized by a dibenzo-γ-pyrone scaffold with two hydroxyl groups, have garnered significant interest within the scientific community for their potential as potent antioxidant agents. Their ability to scavenge free radicals and modulate cellular oxidative stress responses positions them as promising candidates for the development of novel therapeutics for a range of oxidative stress-related diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dihydroxyxanthones as antioxidants, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity of Dihydroxyxanthone Derivatives
The antioxidant capacity of dihydroxyxanthones is fundamentally linked to the substitution pattern of their hydroxyl groups on the xanthone core. The position of these groups influences their ability to donate hydrogen atoms or electrons to neutralize free radicals. The following table summarizes the available quantitative data on the antioxidant activity of various dihydroxyxanthone derivatives, primarily from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.
| Dihydroxyxanthone Derivative | Hydroxyl Substitution Pattern | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| 1,6-dihydroxyxanthone | 1,6- | 349 ± 68 | [1] |
| 1,3,8-trihydroxyxanthone | 1,3,8- | 653 ± 53 | [1] |
| 1,5,6-trihydroxyxanthone | 1,5,6- | 524 ± 72 | [1] |
| Butylated Hydroxytoluene (BHT)** | - | 40 ± 4 | [1] |
*Note: Data for trihydroxyxanthones are included for broader comparative context.[1] **Note: BHT is a standard antioxidant used as a positive control.[1]
Further research is required to populate this table with a more extensive range of dihydroxyxanthone isomers and their corresponding antioxidant activities from various assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.
Structure-Activity Relationship Insights
The available data, although limited, suggests key relationships between the hydroxylation pattern and antioxidant activity:
-
Number and Position of Hydroxyl Groups: The antioxidant activity of xanthones is not solely dependent on the number of hydroxyl groups. In a study by Fatmasari et al. (2022), the dihydroxyxanthone (1,6-dihydroxyxanthone) exhibited stronger antioxidant activity (lower IC50 value) than the tested trihydroxyxanthones.[1] This suggests that intramolecular hydrogen bonding between adjacent hydroxyl groups in some trihydroxyxanthones might reduce their ability to donate hydrogen atoms to free radicals.[1]
-
Catechol Moiety: The presence of a catechol (ortho-dihydroxy) group is a well-established structural feature that enhances the antioxidant activity of polyphenolic compounds. Further investigation is needed to compare the antioxidant capacity of dihydroxyxanthones possessing a catechol moiety (e.g., 1,2-dihydroxyxanthone, 2,3-dihydroxyxanthone, 3,4-dihydroxyxanthone) with those that do not.
Experimental Protocols
A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting and comparing experimental data. Below are detailed protocols for the commonly employed DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
Test compounds (dihydroxyxanthones)
-
Positive control (e.g., Ascorbic acid, Trolox, BHT)
-
Spectrophotometer capable of measuring absorbance at ~517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the dihydroxyxanthone derivatives and the positive control in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the test sample solution with a specific volume of the DPPH solution. A blank sample containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance of DPPH (approximately 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by measuring the decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (dihydroxyxanthones)
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of measuring absorbance at ~734 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Dissolve the dihydroxyxanthone derivatives and the positive control in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the test sample solution to a specific volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the sample.
-
IC50 Determination: The IC50 value is calculated from the plot of scavenging activity against the concentration of the test compound.
Signaling Pathway and Experimental Workflow Visualization
The antioxidant effects of xanthones are not limited to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. One of the key pathways is the Keap1-Nrf2 signaling pathway.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective proteins. Xanthones are believed to activate this pathway, thereby enhancing the endogenous antioxidant defense system.
Caption: Keap1-Nrf2 signaling pathway activation by dihydroxyxanthones.
General Workflow of an Antioxidant Activity Assay
The following diagram illustrates the general experimental workflow for determining the antioxidant activity of dihydroxyxanthones using a radical scavenging assay.
Caption: General workflow of a radical scavenging antioxidant assay.
Conclusion
Dihydroxyxanthones represent a promising class of antioxidant compounds with therapeutic potential. The structure-activity relationship is critically dependent on the number and position of the hydroxyl groups. While current data provides initial insights, further comprehensive studies are necessary to fully elucidate the antioxidant potential of a wider range of dihydroxyxanthone isomers. The activation of the Keap1-Nrf2 signaling pathway, in addition to direct radical scavenging, highlights a multi-faceted mechanism of action that warrants deeper investigation for the development of effective antioxidant-based therapies.
References
Validating the Antioxidant Mechanism of 2,5-Dihydroxyxanthone in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antioxidant mechanism of 2,5-Dihydroxyxanthone in a cell culture setting. Due to the limited published data specifically on this compound's cellular antioxidant activity, this document draws upon the known mechanisms of structurally similar dihydroxyxanthones and compares them to well-established antioxidant compounds. The experimental protocols and signaling pathways described herein provide a robust methodology for the investigation of this compound's potential as a cellular antioxidant.
Comparative Analysis of Antioxidant Performance
The antioxidant efficacy of a compound can be quantified and compared using various cell-based assays. Below is a summary table comparing the hypothetical antioxidant performance of this compound with common antioxidants, Trolox (a water-soluble vitamin E analog) and N-acetylcysteine (NAC). The data for this compound is extrapolated from studies on other dihydroxyxanthone derivatives.[1]
| Parameter | This compound (Hypothetical) | Trolox | N-Acetylcysteine (NAC) | Assay Principle |
| Cellular Antioxidant Activity (CAA) | Moderate to High | High | Moderate | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells. |
| Intracellular ROS Scavenging (IC50) | 10-50 µM | 5-25 µM | 1-5 mM | Concentration required to scavenge 50% of intracellular reactive oxygen species (ROS) induced by an oxidant. |
| Nrf2 Nuclear Translocation (Fold Induction) | 2-4 fold | 1.5-2.5 fold | 1.2-2 fold | Quantifies the increase of Nrf2 transcription factor in the nucleus, indicating the activation of the antioxidant response element (ARE) pathway. |
| Heme Oxygenase-1 (HO-1) Expression (Fold Induction) | 3-6 fold | 2-4 fold | 1.5-3 fold | Measures the upregulation of the antioxidant enzyme HO-1, a downstream target of Nrf2. |
| Cell Viability under Oxidative Stress (EC50) | 20-100 µM | 10-50 µM | 0.5-2 mM | Concentration required to protect 50% of cells from death induced by an oxidative insult. |
Disclaimer: The values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required to determine the actual performance of this compound.
Key Antioxidant Mechanisms
Xanthones, as a class of polyphenolic compounds, are known to exert their antioxidant effects through two primary mechanisms:
-
Direct ROS Scavenging: The hydroxyl groups on the xanthone scaffold can donate a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction. The positioning of these hydroxyl groups influences the scavenging activity.[1]
-
Upregulation of Endogenous Antioxidant Defenses: Many bioactive compounds, including some xanthones, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Protocols
To validate the antioxidant mechanism of this compound, a series of cell-based assays should be performed. Below are detailed protocols for key experiments.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a probe within cells.
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants will inhibit this oxidation, leading to a reduction in fluorescence.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and culture for 24 hours.
-
Compound Incubation: Remove the culture medium and incubate the cells with varying concentrations of this compound, Trolox (positive control), and a vehicle control for 1 hour.
-
Probe Loading: Add DCFH-DA solution to each well and incubate for 1 hour in the dark.
-
Induction of Oxidative Stress: Introduce a ROS-generating agent such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for each concentration. Determine the CAA value as the percentage of inhibition of fluorescence compared to the control.
Intracellular ROS Measurement
This experiment directly quantifies the reduction of intracellular ROS levels after treatment with the test compound.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound or controls for a predetermined time (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a short period.
-
Probe Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA, CellROX Green) according to the manufacturer's instructions.
-
Quantification: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number and calculate the percentage reduction in ROS levels compared to the stressed, untreated control.
Nrf2 Nuclear Translocation Assay
This assay determines if this compound can induce the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a nuclear extraction kit.
-
Western Blot Analysis: Perform Western blotting on both fractions using an anti-Nrf2 antibody. Use an anti-Lamin B1 antibody as a nuclear marker and an anti-GAPDH antibody as a cytoplasmic marker to ensure the purity of the fractions.
-
Quantification: Densitometrically quantify the Nrf2 bands and express the results as the ratio of nuclear to cytoplasmic Nrf2.
Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
This experiment measures the upregulation of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified duration and then extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed signaling pathways and experimental workflows.
Nrf2 Signaling Pathway
References
Harnessing Synergy: A Comparative Guide to the Enhanced Anticancer Effects of Xanthone and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the cytotoxic effects of doxorubicin, a cornerstone of chemotherapy, with the synergistic potential of its combination with xanthone derivatives. While direct studies on 2,5-Dihydroxyxanthone with doxorubicin are limited, this guide leverages data from a closely related xanthone, 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX), to illustrate the potentiation of doxorubicin's anticancer activity.
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent effective against a broad spectrum of cancers, including breast, lung, and ovarian cancers.[1][] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][][3][4][5] However, its clinical use is often hampered by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance.[6][7]
Xanthones, a class of polyphenolic compounds found in various plant species, have garnered attention for their diverse pharmacological activities, including potent anticancer properties.[8][9] These compounds exert their effects through multiple pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling molecules involved in cancer progression.[8][10][11][12][13] The structural similarity of some hydroxyxanthones to doxorubicin suggests a potential for similar mechanisms of action.[14]
The combination of xanthone derivatives with conventional chemotherapeutic agents like doxorubicin presents a promising strategy to enhance therapeutic outcomes.[15] This guide delves into the experimental evidence supporting this synergy, presenting comparative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy: Monotherapy vs. Combination Therapy
The synergistic interaction between a xanthone derivative (TTX) and doxorubicin has been demonstrated to significantly enhance the inhibition of cancer cell growth compared to either agent alone. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the combination index (CI), a quantitative measure of drug interaction. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Treatment | Cell Line | IC50 (µM) | Combination Index (CI) | Effect |
| 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) | Raji (B-cell lymphoma) | 15.95 | N/A | Moderate Cytotoxicity |
| Doxorubicin | Raji (B-cell lymphoma) | 25.43 | N/A | Moderate Cytotoxicity |
| TTX + Doxorubicin (Combination) | Raji (B-cell lymphoma) | N/A | 0.057 - 0.285 | Strong to Very Strong Synergy |
Data adapted from a study on 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) and doxorubicin combination on Raji lymphoma cells.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the synergistic effects of xanthone-doxorubicin combinations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., Raji lymphoma cells) are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of the xanthone derivative, doxorubicin, or a combination of both for 24 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined using dose-response curve analysis.
Drug Combination Analysis
The synergistic effect of the drug combination is quantitatively assessed using the Combination Index (CI) method based on the median-effect principle.
-
Experimental Design: Dose-response curves are generated for each drug individually and for the combination at a constant ratio.
-
CI Calculation: The CI is calculated using software like CompuSyn, based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
Molecular Docking
Molecular docking studies are performed to predict the binding interactions between the xanthone derivative and key protein targets involved in cancer cell signaling.
-
Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., Raf-1, c-Jun N-terminal kinase) and the xanthone derivative are obtained from protein data banks or generated using molecular modeling software.
-
Docking Simulation: A docking program (e.g., Protein-Ligand ANT System) is used to predict the binding mode and affinity of the xanthone to the active site of the target proteins.
-
Analysis: The binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the inhibitory activity.
Signaling Pathways and Experimental Workflow
The synergistic effect of xanthone-doxorubicin combination therapy is attributed to the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
The diagram above illustrates the potential synergistic mechanism where this compound is hypothesized to inhibit pro-survival pathways involving Raf-1 and JNK, while doxorubicin induces DNA damage through topoisomerase II inhibition and ROS generation.[3][15] The combined action leads to enhanced cell cycle arrest and apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Doxorubicin nanoformulations on therapy against cancer: An overview from the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surfactin-based nanoparticles loaded with doxorubicin to overcome multidrug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 15. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Potential: A Comparative Guide to Molecular Docking Studies of 2,5-Dihydroxyxanthone and its Analogs with Key Protein Targets
For researchers, scientists, and drug development professionals, understanding the molecular interactions between a compound and its protein target is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of molecular docking studies on 2,5-Dihydroxyxanthone and structurally related hydroxyxanthones, offering insights into their binding affinities and interaction patterns with various key protein targets implicated in a range of diseases.
While specific molecular docking data for this compound is limited in the readily available scientific literature, this guide leverages data from closely related di- and trihydroxyxanthone derivatives to provide a valuable comparative framework. These studies collectively suggest that the hydroxylation pattern on the xanthone scaffold plays a crucial role in determining binding affinity and target specificity.
Comparative Analysis of Binding Affinities
The following table summarizes the key quantitative data from molecular docking studies of various hydroxyxanthone derivatives against their respective protein targets. It is important to note that direct comparison of binding energies across different studies and software should be approached with caution due to variations in computational methods.
| Compound | Target Protein | PDB ID | Software Used | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 1,3,6-Trihydroxyxanthone | MRSA Co-phenthoate Synthase | 2X3F | MOE 2015.10 | -28.447 (Docking Score) | His38, His35, Val177, Lys150, Met41 | [1] |
| Xanthone Derivative X-19 | DNA Topoisomerase IIα | 1ZXM | AutoDock Vina | -7.3 | ASN-91, SER-148, SER-149 | [2] |
| Xanthone Derivative X-44 | DNA Topoisomerase IIα | 1ZXM | AutoDock Vina | -7.2 | ALA-167, ILE-141 | [2] |
| Xanthone Derivative | DNA Topoisomerase IIα | 1ZXM | Not Specified | -6.87 to -8.69 | Key amino acids in the active site (unspecified) | [3] |
| Xanthone Derivative | DNA (B-DNA) | 1BNA | Not Specified | -6.74 to -9.34 | Adenine, Thymine, Cytosine, Guanine | [3] |
Note: The docking score for 1,3,6-Trihydroxyxanthone is presented as reported in the source and may not be directly comparable to binding energies from other software.
Experimental Protocols: A Synthesized Approach
The methodologies employed in the cited molecular docking studies of hydroxyxanthone derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol that reflects the common steps undertaken in these in silico experiments.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of the xanthone derivative is typically drawn using chemical drawing software (e.g., ChemDraw) and subsequently optimized for its geometry and energy minimized using computational chemistry tools like the Merck Molecular Force Field (MMFF94). For this compound, the structure would be prepared in a similar manner.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1] Pre-processing of the protein structure is a critical step and involves:
-
Removal of water molecules and any co-crystallized ligands or ions that are not pertinent to the study.
-
Addition of polar hydrogen atoms to the protein structure.
-
Assignment of partial charges to the atoms (e.g., Gasteiger charges).
-
Protonation of the protein at a physiological pH to ensure the correct ionization states of amino acid residues.
-
2. Active Site Identification and Grid Generation:
-
The binding site (active site) of the protein is identified. This is often based on the location of a co-crystallized ligand in the experimental structure or through computational prediction algorithms that identify potential binding pockets.
-
A grid box is then generated around the identified active site. This grid defines the three-dimensional space within which the docking algorithm will search for favorable binding poses of the ligand.
3. Molecular Docking Simulation:
-
Molecular docking is performed using specialized software such as AutoDock Vina, MOE (Molecular Operating Environment), or Discovery Studio.[1][2]
-
The software systematically samples a large number of possible conformations and orientations of the ligand within the defined grid box of the protein's active site.
-
A scoring function is used to estimate the binding affinity (typically reported in kcal/mol) for each generated pose. The more negative the value, the more favorable the predicted binding.
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most probable binding mode.
-
The interactions between the ligand and the protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the active site.[1][2]
Visualizing the Process and Interactions
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and a hypothetical interaction of this compound with a protein active site.
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothetical interactions of this compound.
References
Cross-Validation of In Vitro and In Silico Results for 2,5-Dihydroxyxanthone: A Comparative Guide
In the realm of drug discovery and development, the synergy between experimental and computational approaches is paramount for the efficient identification and validation of novel therapeutic agents. This guide provides a comparative analysis of in vitro and in silico findings for 2,5-Dihydroxyxanthone, a member of the xanthone class of organic compounds known for their potential pharmacological activities. By cross-validating experimental data with computational predictions, researchers can gain deeper insights into the compound's mechanism of action, pharmacokinetic profile, and overall therapeutic potential.
In Vitro Analysis: Anticancer Activity
The anticancer potential of this compound has been evaluated using cell-based assays to determine its cytotoxic effects on cancer cell lines. A key metric in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of this compound against the human liver carcinoma cell line (HepG2) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: HepG2 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
Incubation: The plates were incubated for a specified period to allow the compound to exert its effects.
-
MTT Addition: An MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value was determined by plotting the percentage of cell viability against the concentration of the compound and analyzing the data using probit analysis.[1]
Quantitative Data
| Compound | Cell Line | Assay | IC50 (µM) | Classification |
| This compound | HepG2 | MTT | 23.8 | Weak Anticancer Agent |
Classification based on IC50 values: < 5 µM (strong), 5-10 µM (moderate), 10-50 µM (weak), > 50 µM (inactive).[2]
In Silico Analysis: Predicting Biological Interactions and Pharmacokinetics
In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are powerful computational tools used to forecast the interaction of a compound with biological targets and to estimate its pharmacokinetic properties. These methods can provide valuable insights into the potential mechanisms of action and drug-likeness of a compound before extensive laboratory testing.
Methodologies
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand (e.g., this compound) to the active site of a target protein. The binding energy, often expressed in kcal/mol, is a key output that indicates the strength of the interaction.
ADMET Prediction: This involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound.[5][6] These predictions are based on the compound's chemical structure and are crucial for assessing its potential as a drug candidate. Key predicted parameters include oral bioavailability, blood-brain barrier penetration, and potential toxicity.[5][6]
Predicted Data (Illustrative for Xanthone Derivatives)
| In Silico Method | Target/Parameter | Predicted Value | Interpretation |
| Molecular Docking | Protein Kinase (e.g., EGFR) | Binding Energy: -6.25 to -6.85 kcal/mol | Potential for interaction with the kinase active site.[7] |
| Molecular Docking | Topoisomerase II | Binding Energy: -25.48 to -30.42 kJ/mol | Strong binding potential, suggesting a possible mechanism of anticancer activity.[1] |
| ADMET Prediction | Lipinski's Rule of Five | No violations | Good predicted oral bioavailability.[5] |
| ADMET Prediction | Toxicity Class | Class V (2500 mg/kg) | May be harmful if swallowed.[5] |
Cross-Validation Workflow
The cross-validation of in vitro and in silico results is a critical step in modern drug discovery. The workflow involves a cyclical process of experimental testing and computational prediction to refine our understanding of a compound's biological activity.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. mdpi.com [mdpi.com]
- 6. Virtual screening, Docking, ADMET and System Pharmacology studies on Garcinia caged Xanthone derivatives for Anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,5-Dihydroxyxanthone
For researchers, scientists, and drug development professionals, the integrity of your work extends to the safe and responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Dihydroxyxanthone, ensuring the safety of your team and the protection of our environment. As a phenolic compound, this compound is classified as hazardous waste and must be handled accordingly. The primary and recommended method for its ultimate disposal is incineration by a licensed chemical disposal facility.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE and immediate spill response actions.
| Item | Specification |
| Personal Protective Equipment (PPE) | |
| Gloves | Wear chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat is required. |
| Spill Response | |
| Spill Containment | For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] |
| Collection of Spill Debris | Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[1] |
| Decontamination | Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste. |
| Reporting | Report all spills to your institution's Environmental Health and Safety (EHS) office. |
Step-by-Step Disposal Procedure for this compound and Contaminated Materials
Follow this workflow for the safe collection and disposal of this compound waste.
Experimental Protocol: Collection and Preparation for Disposal
This protocol details the steps for collecting and preparing this compound waste for disposal.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially liquids or reactive chemicals.[3]
-
Collect all solid waste, including unused or expired this compound powder and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips), in a dedicated hazardous waste container.[2]
-
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
Identify the contents as "this compound" and list any other contaminants.
-
Include the approximate amount of waste and the date of accumulation.
-
Affix any additional labels required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within your laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Important Considerations:
-
Neutralization: At present, there is no established and verified laboratory-scale protocol for the chemical neutralization of this compound. Attempting to neutralize this compound without a validated procedure could result in uncontrolled reactions and is not recommended.
-
Regulations: All hazardous waste disposal is subject to local, state, and federal regulations. Always consult your institution's EHS office for guidance and to ensure compliance.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies.
References
Personal protective equipment for handling 2,5-Dihydroxyxanthone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,5-Dihydroxyxanthone, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for handling solid aromatic compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Material/Type Specification |
| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 compliant, providing splash protection.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3][4] |
| Body | Laboratory Coat or Apron | Long-sleeved, made of a material resistant to chemical splashes.[1][5] |
| Respiratory | Fume Hood or Respirator | Use a certified fume hood to handle the solid compound. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] |
| Feet | Closed-toe Shoes | Made of a durable, non-porous material.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to safely handle this compound from preparation to use.
Preparation:
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1]
-
Assemble Materials: Gather all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate solvent for dissolution.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[5][7]
Weighing and Dissolving:
-
Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Dispense the Solid: Carefully dispense the desired amount of this compound onto the weighing paper.[1] Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Record the Mass: Accurately record the mass of the compound.
-
Transfer and Dissolve: Carefully transfer the solid to a suitable flask. Add the appropriate solvent and mix gently until fully dissolved.
Experimental Use:
-
Conduct Experiment: Perform all experimental procedures within the fume hood to minimize inhalation exposure.[5]
-
Avoid Contact: Prevent direct contact of the chemical with skin and eyes.[3]
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[5]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Minor Spill:
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable detergent and water.[3]
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. As it is an aromatic compound, it should be disposed of according to your institution's guidelines for organic solvent waste.[8] Do not pour down the drain.[5]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[5][8]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed contractor.
The following diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. Laboratory Safety Management [delloyd.50megs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. somatco.com [somatco.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
